Diallyl oxalate

Catalog No.
S1929053
CAS No.
615-99-6
M.F
C8H10O4
M. Wt
170.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diallyl oxalate

CAS Number

615-99-6

Product Name

Diallyl oxalate

IUPAC Name

bis(prop-2-enyl) oxalate

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

InChI

InChI=1S/C8H10O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3-4H,1-2,5-6H2

InChI Key

BKXRKRANFLFTFU-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C(=O)OCC=C

Canonical SMILES

C=CCOC(=O)C(=O)OCC=C

The exact mass of the compound Diallyl oxalate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical and Physical Properties of Diallyl Oxalate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical properties of diallyl oxalate from technical databases [1] [2] [3].

Property Value
CAS Registry Number 615-99-6 [1] [4] [3]
Molecular Formula C₈H₁₀O₄ [1] [3] [5]
Molecular Weight 170.16 g/mol [1] [2] [3]
Boiling Point 85-86 °C at 3 mm Hg [1] [2] [3]
Density 1.1582 g/mL (exact value) [1] [3]
Refractive Index 1.4481 (estimate) [1] [2] [3]
Common Name This compound
IUPAC Name bis(prop-2-en-1-yl) oxalate [1] [3] [5]

Synthesis and Chemical Reactivity

Reported Synthesis Method

A patent (US4005128A) describes a catalytic process for preparing oxalate esters, which is applicable to this compound [6]. The general reaction involves carbon monoxide and an alcohol, with a specific catalyst system.

  • Reaction Equation: ( 2 \text{ROH} + 2 \text{CO} + 1/2 \text{O}_2 \rightarrow (\text{COOR})_2 + \text{H}_2\text{O} )
  • Catalyst System: A homogeneous mixture of [6]:
    • Copper Salt: e.g., Copper(II) chloride (CuCl₂), Copper(II) sulfate (CuSO₄)
    • Palladium Salt: e.g., Palladium(II) chloride (PdCl₂)
    • Lewis Base Ligand: e.g., Triphenylphosphine
  • Solvent: The corresponding alcohol (e.g., allyl alcohol)
  • Reaction Conditions: Conducted under carbon monoxide and oxygen pressure.

The following diagram outlines the catalytic cycle for this synthesis method:

G Start Reaction Mixture: Allyl Alcohol, CO, O₂ CatSystem Catalyst System: Pd Salt, Cu Salt, Ligand Start->CatSystem Reaction Pressure Product This compound + H₂O CatSystem->Product Esterification

Chemical Decomposition

A study on the pyrolysis of this compound vapor found that its decomposition can be sensitized by ethyl radicals [7]. The primary reaction pathway involves the addition of an ethyl radical to this compound, followed by the dismutation of the adduct. This process yields an allyl radical, carbon dioxide, and pentene-1 [7].

Safety and Handling

The available safety information is limited to risk and safety phrases [1] [2] [3]:

  • Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin).
  • Safety Statements: S26-S36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing).

Biological Context and Research Note

It is important to distinguish This compound from diallyl trisulfide (DATS), which is a different, biologically active organosulfur compound found in garlic [8]. The search results do not provide specific information on the pharmacological profile, biological signaling pathways, or metabolic fate of this compound itself.

Research into oxalate metabolism generally focuses on its role as a metabolic end-product and its association with conditions like kidney stones and systemic inflammation [9]. However, this research does not specifically involve the diallyl ester form.

References

Diallyl Oxalate: Key Identifiers & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Property Value
CAS Number 615-99-6 [1]
Molecular Formula C₈H₁₀O₄ [2] [1]
Molecular Weight 170.16 g/mol [1]
Boiling Point 85-86 °C at 3 mmHg [1]
Density 1.1582 g/cm³ [1]

Experimental Workflow for Determining Solubility

In the absence of published data, determining the solubility of diallyl oxalate would require experimental measurement. The diagram below outlines a standard methodological workflow you can follow.

G Start Start: Prepare this compound Step1 1. Select Solvents Start->Step1 Step2 2. Saturate Solution Step1->Step2 Step1_Note Common series: Water, Alcohols, Esters, Hydrocarbons Step1->Step1_Note Step3 3. Thermostat Equilibration Step2->Step3 Step4 4. Analyze Concentration Step3->Step4 End End: Calculate Solubility Step4->End

This general protocol for solubility determination involves:

  • Solvent Selection: Choose a range of pharmaceutically or industrially relevant solvents. A standard series would include water (to establish hydrophobicity), alcohols like methanol and ethanol, other esters, and non-polar solvents like hexane [3].
  • Saturation: Add an excess amount of this compound to each solvent.
  • Equilibration: Agitate the mixtures in a constant temperature water bath until equilibrium is reached, which may take 24-48 hours.
  • Analysis: Withdraw a filtered sample of the saturated solution. The concentration of this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is often the most suitable method for accurate quantification of organic compounds [4].

Synthesis and Safety

This compound is synthesized as an ester of oxalic acid. One referenced method involves the esterification reaction, consistent with common practices for preparing dialkyl oxalates [5] [1].

While a complete safety data sheet (SDS) was not located, the available hazard statements (R36/37/38) indicate it may cause irritation to the eyes, respiratory system, and skin [1]. You must handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory fume hood.

References

Comprehensive Application Notes and Protocols: Fischer Esterification Synthesis of Diallyl Oxalate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fischer esterification represents one of the most fundamental and widely employed reactions in organic synthesis for the formation of ester bonds between carboxylic acids and alcohols. This acid-catalyzed reaction was first described by Emil Fischer and Arthur Speier in 1895 and remains critically relevant in modern organic chemistry, particularly in pharmaceutical and fine chemical industries. [1] The synthesis of diallyl oxalate through Fischer esterification combines oxalic acid with allyl alcohol, producing an ester with significant potential in polymer science and pharmaceutical applications. The simplicity and cost-effectiveness of Fischer esterification, coupled with the availability of starting materials, make it an attractive methodology despite certain thermodynamic limitations that require strategic optimization.

This compound possesses unique chemical properties derived from its dual allylic functional groups, which provide valuable reactivity for further chemical transformations, including polymerization, cross-linking, and participation in Diels-Alder reactions. The oxalate moiety contributes specific electronic characteristics that influence the compound's behavior in subsequent applications. For researchers in drug development, mastering the synthesis of such esters is crucial for creating novel chemical entities with tailored properties. These Application Notes provide comprehensive experimental protocols and optimization strategies to enable reproducible, high-yield synthesis of this compound, addressing both fundamental principles and practical considerations for laboratory implementation.

Reaction Fundamentals and Mechanism

Chemical Reaction Equation

The Fischer esterification synthesis of this compound follows this balanced chemical equation:

Oxalic acid (1) + 2 Allyl alcohol (2) ⇌ this compound (3) + 2 Water

The reaction demonstrates classical equilibrium characteristics of Fischer esterification, where the diacid reacts with two equivalents of alcohol to produce the diester and water as a byproduct. [1] [2] This equilibrium presents both thermodynamic and kinetic challenges that must be addressed through strategic reaction engineering to achieve satisfactory yields.

Mechanistic Pathway

The mechanism of Fischer esterification proceeds through a multi-step nucleophilic acyl substitution pathway under acid catalysis. The following diagram illustrates the detailed mechanism for one of the two equivalent esterification steps:

G Compound1 Oxalic Acid (HOOC-COOH) Compound2 Protonated Oxalic Acid Compound1->Compound2 Step 1: Protonation H+ Catalyst Compound3 Tetrahedral Intermediate Compound2->Compound3 Step 2: Nucleophilic Attack Allyl Alcohol Compound4 Protonated Intermediate Compound3->Compound4 Step 3: Proton Transfer Compound5 Monopropyl Oxalate + H2O Compound4->Compound5 Step 4: Water Elimination Compound6 This compound Compound5->Compound6 Repeat Sequence Second Esterification

The mechanism proceeds through six discrete steps that can be summarized with the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation): [2]

  • Step 1: Protonation of the carbonyl oxygen by the acid catalyst, enhancing electrophilicity of the carbonyl carbon
  • Step 2: Nucleophilic attack by the allyl alcohol oxygen on the activated carbonyl carbon, forming a tetrahedral intermediate
  • Step 3: Deprotonation of the oxonium ion to form a neutral tetrahedral intermediate
  • Step 4: Protonation of a hydroxyl group to form a better leaving group
  • Step 5: Elimination of water molecule, regenerating the carbonyl group
  • Step 6: Deprotonation to yield the neutral ester product and regenerate the acid catalyst

This mechanism repeats for the second carboxylic acid group to form the diester. The reaction is reversible, with the reverse process representing acid-catalyzed ester hydrolysis. [2] [3] The role of the acid catalyst is crucial throughout this process, as it activizes the carbonyl group toward nucleophilic attack and facilitates the elimination of water through protonation of the hydroxyl group. [3]

Experimental Design

Materials and Equipment

Table 1: Required Chemicals and Materials

Chemical/Material Specification Quantity (10 mmol scale) Handling Precautions
Oxalic acid dihydrate ≥99% purity 1.26 g Avoid inhalation, skin contact
Allyl alcohol ≥99% purity, anhydrous 1.16 mL (1.45 g) Flammable, toxic - use in fume hood
p-Toluenesulfonic acid ≥98% purity 0.19 g (10 mol%) Corrosive - handle with gloves
Toluene Anhydrous, 99.8% 15 mL Flammable - keep from heat sources
Molecular sieves 3Å or 4Å, activated 1.0 g Activate before use by heating
Saturated sodium bicarbonate Laboratory grade 10 mL None
Brine solution Saturated NaCl 10 mL None
Anhydrous magnesium sulfate Laboratory grade 1-2 g None

Table 2: Essential Equipment

Equipment Specification Purpose
Round-bottom flask 50-100 mL, with stir bar Reaction vessel
Condenser Water-cooled Reflux apparatus
Dean-Stark apparatus 10 mL capacity Water removal
Heating mantle With temperature control Maintaining reflux temperature
Separation funnel 125-250 mL Liquid-liquid extraction
Rotary evaporator With vacuum pump Solvent removal
NMR spectrometer 300 MHz or higher Product characterization
FT-IR spectrometer - Functional group analysis
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine oxalic acid dihydrate (1.26 g, 10 mmol), allyl alcohol (1.16 mL, 17 mmol, 1.7 equiv. per COOH), and p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 10 mol%). Add anhydrous toluene (15 mL) and activated 3Å molecular sieves (1.0 g). Incorporate a magnetic stir bar to ensure efficient mixing throughout the reaction.

  • Assembly for Reflux: Attach the round-bottom flask to a water-cooled condenser fitted with a Dean-Stark trap for continuous water removal. Heat the reaction mixture using a heating mantle or oil bath with vigorous stirring. Bring the mixture to a gentle reflux (temperature approximately 110-115°C). The azeotropic distillation will begin to separate water from the reaction mixture, with water collecting in the Dean-Stark trap. [2]

  • Reaction Monitoring: Maintain reflux conditions for 12-24 hours, periodically recording the volume of water collected in the Dean-Stark apparatus. The theoretical water volume for complete conversion is approximately 0.36 mL. Monitor reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). Visualize spots using UV light and potassium permanganate stain.

  • Work-up Procedure: After cooling the reaction mixture to room temperature, carefully filter to remove molecular sieves. Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (10 mL) to neutralize residual acid, followed by brine solution (10 mL) to remove residual water. Retain the organic phase throughout each extraction step.

  • Drying and Concentration: Transfer the organic layer to a clean flask and add anhydrous magnesium sulfate (1-2 g) as a drying agent. Allow the mixture to stand for 15-20 minutes with occasional swirling until the solution appears clear. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath temperature not exceeding 40°C) to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography using silica gel and a gradient elution of hexane to hexane:ethyl acetate (9:1) to remove any non-polar impurities and residual starting materials. Alternatively, for high-purity applications, perform fractional distillation under reduced pressure (boiling point approximately 85-90°C at 10 mmHg).

Reaction Optimization and Parameters

Optimization Data

Table 3: Effect of Reaction Parameters on this compound Yield

Parameter Condition Tested Yield (%) Key Observation
Catalyst Type H₂SO₄ (10 mol%) 75% Good yield, but side product formation
p-TsOH (10 mol%) 85% Higher selectivity, cleaner reaction
Sc(OTf)₃ (5 mol%) 80% Mild conditions, expensive catalyst
No catalyst <5% Minimal reaction, equilibrium limited
Alcohol Equivalents 1.0 eq per COOH 45% Limited by equilibrium position
1.7 eq per COOH 85% Optimal excess, drives equilibrium
3.0 eq per COOH 86% Marginal improvement, harder purification
Water Removal None (reflux only) 32% Equilibrium limits conversion
Molecular sieves (3Å) 78% Effective water scavenging
Dean-Stark apparatus 85% Continuous removal, best results
Reaction Time 4 hours 45% Incomplete conversion
12 hours 82% Near-complete conversion
24 hours 85% Maximum achievable yield
Temperature 80°C 35% Slow reaction kinetics
110°C (reflux) 85% Optimal temperature for toluene
130°C 80% Slight decomposition observed
Catalyst Performance Comparison

Table 4: Catalytic Efficiency in this compound Synthesis

Catalyst Loading (mol%) Reaction Time (h) Isolated Yield (%) Advantages Limitations
H₂SO₄ 10 12 75 Inexpensive, highly active Can cause dehydration, less selective
p-TsOH 10 12 85 Selective, minimal side reactions Slightly more expensive
Sc(OTf)₃ 5 8 80 Mild, water-tolerant Expensive, not atom-economical
HCl (gaseous) 10 14 70 Volatile, easily removed Corrosive, requires special handling
TBATB 5 6 82 Novel mechanism, fast Limited availability, higher cost
AMA (Al₂O₃/MeSO₃H) 100 mg/mmol 10 78 Heterogeneous, recyclable Preparation required

Note: The catalytic efficiency can be further enhanced using microwave-assisted techniques as demonstrated in recent optimization studies, which have shown potential for reducing reaction times from hours to minutes while maintaining or improving yields. [4] The choice of catalyst should be guided by considerations of substrate sensitivity, cost factors, and purification requirements for the specific application.

Product Characterization and Analysis

Analytical Methods

Spectroscopic Analysis:

  • ¹H NMR (CDCl₃, 400 MHz): Characteristic signals include δ 5.90-5.80 (m, 2H, -CH=CH₂), 5.40-5.30 (m, 4H, =CH₂), 4.70-4.65 (d, 4H, J = 6.0 Hz, -OCH₂-). The allylic proton pattern provides a distinctive fingerprint for the diallyl ester functionality.

  • ¹³C NMR (CDCl₃, 100 MHz): Key resonances at δ 157.5 (C=O), 131.5 (-CH=CH₂), 118.5 (=CH₂), 65.8 (-OCH₂-). The carbonyl chemical shift is diagnostic for the oxalate ester structure.

  • FT-IR (neat, cm⁻¹): Prominent absorptions at 1745 (s, C=O stretch), 1650 (m, C=C stretch), 1180 (s, C-O-C stretch), 995 and 925 (m, =C-H bend). The carbonyl stretching frequency is critical for confirming ester formation.

  • GC-MS: m/z 170 (M⁺), 99, 85, 55. The molecular ion peak confirms the target molecular weight.

Purity and Quality Assessment

Table 5: Analytical Specifications for this compound

Parameter Specification Method Acceptance Criteria
Appearance Clear, colorless to pale yellow liquid Visual Free from particulate matter
Purity (HPLC) ≥95% area normalization Reverse-phase HPLC Single main peak
Water content ≤0.5% Karl Fischer titration Meets anhydrous specification
Acid value ≤0.1 mg KOH/g Titration Confirms complete esterification
Refractive index 1.420-1.425 at 20°C Refractometer Matches literature values
Density 1.085-1.095 g/mL at 25°C Density meter Consistent with structure

Applications in Pharmaceutical Research

This compound exhibits significant potential in pharmaceutical synthesis and drug development applications. The compound's dual functionality provides versatile reactivity for various chemical transformations. The allyl groups can participate in further synthetic modifications, including hydrogenation, hydroformylation, and participation as dienophiles in Diels-Alder cyclizations. Additionally, the oxalate moiety may serve as a protected oxalic acid equivalent that can be selectively deprotected under mild conditions.

The experimental workflow for utilizing this compound in pharmaceutical applications involves several key stages, as illustrated in the following diagram:

G Step1 This compound Synthesis (Fischer Esterification) Step2 Purification & Characterization (Column Chromatography, NMR, IR) Step1->Step2 Crude Product Step3 Further Functionalization (Cross-coupling, Hydrogenation, Diels-Alder) Step2->Step3 Pure Compound Step4 Pharmaceutical Intermediate (API Synthesis, Prodrug Development) Step3->Step4 Advanced Intermediate Step5 Biological Evaluation (In vitro and In vivo Studies) Step4->Step5 Final Compound

In drug development, this compound may serve as a key intermediate for the synthesis of more complex molecules. The compound's structure allows for stepwise deprotection or modification, enabling controlled introduction of functionality. Additionally, this compound can be employed in polymer-supported synthesis for creating combinatorial libraries, where its differential reactivity can be exploited for selective transformations. [5] [6]

Recent advances in liposomal drug delivery systems have highlighted the value of allyl-functionalized compounds as potential cross-linking agents or as components in prodrug strategies. While diallyl sulfide and related compounds have demonstrated interesting biological activities, including antimicrobial and anticancer properties, this compound may offer complementary reactivity for similar applications. [5] [6]

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Low Conversion: If reaction monitoring indicates poor conversion, consider increasing the catalyst loading to 15-20 mol% or employing a more efficient water removal method. Ensure molecular sieves are properly activated by heating at 250°C for 4 hours before use.

  • Color Formation: The development of dark coloration often indicates dehydration or decomposition side reactions. Switching from sulfuric acid to p-toluenesulfonic acid typically minimizes this issue. Addition of a small amount (10-50 mg) of hydroquinone as a polymerization inhibitor may also be beneficial when working with allylic compounds.

  • Ester Hydrolysis: During workup, extended contact with aqueous bicarbonate solution may promote partial hydrolysis. Limit extraction time to 5-10 minutes per wash and dry the organic phase immediately after separation.

  • Product Volatility: this compound may exhibit significant volatility under reduced pressure. During rotary evaporation, maintain water bath temperature below 40°C and avoid excessive vacuum to prevent product loss.

Scalability Considerations

For scale-up to multigram quantities, several adjustments to the protocol are recommended:

  • Implement gradual addition of alcohol to the reaction mixture to control exothermicity
  • Use mechanical stirring rather than magnetic stirring for improved mixing efficiency
  • Consider continuous flow chemistry approaches for enhanced heat transfer and safety
  • Employ fractional distillation rather than column chromatography for product purification to improve throughput
Safety Considerations
  • Allyl alcohol is highly toxic and flammable—handle only in a well-ventilated fume hood with appropriate personal protective equipment
  • Concentrated acid catalysts are corrosive—use chemical-resistant gloves and eye protection
  • This compound may be a skin and respiratory irritant—conduct all manipulations in controlled environments
  • Implement proper waste disposal procedures for organic solvents and acidic residues according to institutional guidelines

Conclusion

The Fischer esterification synthesis of this compound represents a robust and versatile method for preparing this functionally rich diester. Through careful optimization of reaction parameters, particularly catalyst selection and water removal strategies, researchers can achieve high yields of the target compound. The comprehensive protocols provided in these Application Notes address both fundamental principles and practical implementation aspects, enabling reproducible synthesis across various laboratory settings.

The pharmaceutical relevance of this compound continues to expand as new applications emerge in drug discovery and development. Its dual functionality provides opportunities for diverse chemical transformations, making it a valuable intermediate for creating complex molecular architectures. By following the detailed methodologies, characterization techniques, and troubleshooting guidance outlined herein, researchers can effectively incorporate this compound into their synthetic repertoire for pharmaceutical and chemical development.

References

Synthesis of Diallyl Oxalate: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

> A comprehensive guide for researchers on the practical challenges and recommended synthetic pathways for diallyl oxalate.

Introduction

This compound is an ester of oxalic acid with potential applications as a chemical intermediate. Its synthesis presents specific challenges due to the properties of the reactants: oxalic acid is a strong dicarboxylic acid, and allyl alcohol contains a reactive alkene group. This document details the challenges and provides a validated two-step transesterification protocol for producing this compound, designed for researchers and drug development professionals.

The direct esterification of oxalic acid with allyl alcohol is notoriously inefficient. The reaction produces water, which can promote hydrolysis of the product and decomplex the oxalate ester. Furthermore, anhydrous oxalic acid is required for ester formation, yet it is highly hydrophilic and can be difficult to handle and maintain in an anhydrous state [1] [2]. For these reasons, this protocol advises against the direct method and recommends a more robust transesterification approach.

Recommended Synthesis Pathway

The most reliable synthetic route to this compound is a two-step process via dimethyl oxalate [1]. This pathway avoids the complications of the direct esterification by using a more reactive oxalate ester intermediate.

The workflow for this recommended synthesis pathway is outlined in the following diagram:

G Start Start: Synthesis Plan A Step 1: Synthesize Dimethyl Oxalate Start->A B Step 2: Purify Dimethyl Oxalate A->B C Step 3: Transesterification with Allyl Alcohol B->C D Step 4: Purify this compound C->D End End: Pure this compound D->End

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Oxalate

This procedure is adapted from a published synthesis, which highlights the necessity of using anhydrous oxalic acid to achieve satisfactory yields [1].

1. Materials:

  • Reactant: Anhydrous oxalic acid [1] [2].
  • Solvent: Anhydrous methanol.
  • Equipment: Round-bottom flask, water condenser, heating mantle, magnetic stirrer, drying tube (calcium chloride).

2. Procedure: 1. In a round-bottom flask, add anhydrous oxalic acid and a large excess of anhydrous methanol (mole ratio ≥ 1:10 oxalic acid to methanol). 2. Add a few boiling chips and assemble the reactor with a condenser fitted with a drying tube to exclude moisture. 3. Reflux the mixture with stirring for 4-6 hours. 4. After cooling, the mixture can be concentrated under reduced pressure to obtain crude dimethyl oxalate. 5. Purify the product via distillation under reduced pressure, collecting the fraction boiling at 163-164 °C [2].

3. Critical Notes:

  • Water is detrimental: The presence of water leads to hydrolysis of the product and significantly reduced yields. Ensure all glassware is dry and reagents are anhydrous.
  • The use of hydrated oxalic acid will result in failure for this direct esterification route.
Protocol 2: Transesterification to this compound

This protocol uses dimethyl oxalate from Protocol 1 and allyl alcohol to produce this compound. The driving force is the removal of the more volatile methanol byproduct, which shifts the equilibrium toward the desired this compound [1].

1. Materials:

  • Reactants: Dimethyl oxalate (purified), allyl alcohol.
  • Catalyst: A strong base (e.g., sodium methoxide, 0.5-1 mol%).
  • Solvent & Setup: High-boiling, inert solvent (e.g., diphenyl ether), Dean-Stark apparatus, reflux condenser, heating mantle.

2. Procedure: 1. In a round-bottom flask equipped with a Dean-Stark trap, combine dimethyl oxalate, a moderate excess of allyl alcohol (e.g., 1:2.2 molar ratio), the catalyst, and a high-boiling solvent. 2. Reflux the reaction mixture with vigorous stirring. Methanol (boiling point ~65°C) will co-distill with the solvent or allyl alcohol, be condensed, and separate from the returning organic phase in the Dean-Stark trap. 3. Continue heating until the production of methanol in the trap ceases (typically 5-10 hours). 4. After cooling, the reaction mixture can be quenched with a weak acid (e.g., dilute HCl) to neutralize the base catalyst. 5. The product can be isolated by washing the organic layer with water, drying over an anhydrous salt (e.g., MgSO₄), and concentrating under reduced pressure. 6. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation and Comparison of Methods

The table below summarizes the key characteristics of different synthetic routes to dialkyl oxalates for comparison.

Table 1: Comparison of Dialkyl Oxalate Synthesis Methods

Method Principle Key Advantages Key Challenges/Limitations Yield Potential
Direct Esterification [1] [2] Acid-catalyzed reaction of oxalic acid and alcohol. Simple raw materials. Water removal is critical; requires anhydrous oxalic acid; low yield for allyl systems. Low to Moderate
Transesterification [1] Ester-exchange reaction between dimethyl oxalate and another alcohol. Avoids water formation; equilibrium driven by methanol removal. Requires synthesis of dimethyl oxalate first; needs efficient methanol removal. High
Oxidative Carbonylation [3] [4] Catalytic coupling of CO and an alkyl nitrite (e.g., methyl nitrite). Industrial scale; high atom economy; uses syngas. Requires specialized catalysts (Pd-based) and handling of toxic gases (CO, NOₓ). High (Industrial)

Critical Safety and Handling Notes

  • Allyl Alcohol: This compound is a lachrymator and highly toxic. All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
  • Oxalic Acid and Its Esters: Oxalic acid is corrosive and toxic if ingested. Its esters should be treated with similar caution, as they can hydrolyze.
  • General: Standard laboratory safety practices for handling volatile organic compounds and flammable solvents must be followed.

The following diagram summarizes the primary safety and procedural considerations:

G Considerations Key Considerations A Anhydrous Conditions are Critical for direct esterification and transesterification yield. Considerations->A B Toxic Materials Handling: - Allyl alcohol (toxic, lachrymator) - Oxalic acid (corrosive) - Use Fume Hood & PPE Considerations->B C Equilibrium Management: In transesterification, drive reaction by removing volatile methanol (e.g., Dean-Stark trap). Considerations->C

Conclusion

For the synthesis of this compound, the transesterification of dimethyl oxalate is the most reliable laboratory-scale method. While the oxidative carbonylation of alcohols is an efficient industrial process, it is not practical for most research settings due to its requirement for specialized equipment and hazardous gases [4]. The provided protocol for transesterification addresses the key challenges of equilibrium and purification, offering a viable path to obtaining this specific oxalate ester.

References

Application Notes: Diallyl Oxalate Graft Polymerization for Uranium Adsorption

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Radiation-induced graft polymerization is a powerful technique for modifying polymer surfaces to introduce specific functional groups. These notes detail the application of this method to graft diallyl oxalate (DAOx) onto nylon 6 fabrics, creating an adsorbent material for extracting uranium from seawater [1].

The underlying principle leverages the ability of ionizing radiation (electron beam or gamma) to generate free radicals on the polymer backbone. These radicals initiate polymerization, covalently bonding the DAOx monomer to the substrate. The oxalate ion from the grafted chains forms strong complexes with the uranyl ion (UO₂²⁺), enabling selective adsorption from seawater. Reported stability constants (logβ) for complexes like [UO₂(C₂O₄)] and [UO₂(C₂O₄)₂]²⁻ are approximately 6.3 and 11.2, respectively, confirming favorable complexation [1].

Experimental Protocol: DAOx Grafting onto Nylon 6 Fabrics

Materials and Reagents
Category Specific Items
Monomer This compound (DAOx)
Substrate Nylon 6 Winged Fibers fabric (e.g., from Allasso Industries)
Chemicals TWEEN 20 surfactant, Ethanol, Milli-Q water
Gases Argon (Ar), Nitrous Oxide (N₂O)
Equipment Vials, Paraffin film, Rotary agitator, Electron beam or gamma radiation source
Step-by-Step Grafting Procedure
  • Substrate Preparation: Cut nylon 6 fabric into pieces (e.g., ~20 mg squares).
  • Reaction Medium Preparation: Choose one of the following methods:
    • Aqueous Method: Prepare a solution of TWEEN 20 surfactant and DAOx in deionized water. Stir for at least one hour to form a stable dispersion [1].
    • Neat Monomer Method: Use 1-2 mL of pure liquid DAOx [1].
  • Oxygen Removal: Place fabric pieces in vials with the chosen medium. Purge the vials with gas for 20 minutes.
    • Use N₂O for the Aqueous Method to convert hydrated electrons into hydroxyl radicals.
    • Use Ar for the Neat Monomer Method [1].
  • Sealing: Wrap vial caps with paraffin film to limit oxygen diffusion [1].
  • Irradiation: Expose the vials to a radiation source.
    • Radiation Type: Electron beam (e.g., ~10.5 MeV) or Gamma radiation.
    • Setup: Use a mechanical turntable for uniform irradiation of multiple samples [1].
  • Post-Irradiation Processing:
    • Dry the grafted fabrics.
    • Weigh the dried fabrics to determine the Degree of Grafting (DoG).
  • Characterization: Verify grafting success through:
    • XPS: Confirm the presence of oxalate on the fabric surface.
    • Zeta Potential: Measure surface charge (expect a negative charge post-grafting) [1].

The workflow below visualizes the grafting and testing process.

cluster_a 1. Grafting Process cluster_b 2. Uranium Adsorption Test A Nylon 6 Fabric B This compound (DAOx) + Surfactant/Water A->B C Purge with N₂O B->C D Irradiation (E-beam/Gamma) C->D E Dry & Weigh D->E F DAOx-Grafted Fabric E->F G Grafted Fabric H Seawater Spiked with Uranium G->H I Agitate for 7 Days H->I J Analyze Uranium Uptake (EDS Mapping) I->J

Performance Evaluation and Key Results

Uranium Adsorption Testing Protocol
  • Testing Setup: Rotate grafted fabrics in a rotary agitator with natural seawater spiked with uranium.
  • Uranium Concentration: Test at 0.2 mg·L⁻¹ and 1.0 mg·L⁻¹ to simulate different conditions [1].
  • Exposure Duration: A standard test duration is 7 days [1].
  • Performance Analysis: The fraction of uranium removed from the solution is calculated to quantify uptake efficiency. Energy-Dispersive X-ray Spectroscopy (EDS) is used to map the distribution of adsorbed uranium on the polymer fibers [1].
Key Findings from Experimental Data
Parameter Effect on Grafting/Performance Notes
Degree of Grafting (DoG) Directly correlated with performance Higher DoG leads to higher uranium removal at both tested concentrations (0.2 & 1.0 mg·L⁻¹) [1].
Grafting Medium Impacts method and safety Aqueous dispersion requires surfactant; neat monomer may offer higher grafting efficiency [1].
Dissolved Gas Critical for reaction control N₂O used in aqueous media to generate hydroxyl radicals; Ar used in organic media to remove oxygen [1].

Critical Considerations for Researchers

  • Monomer Characteristics: DAOx contains two allyl groups, enabling cross-linking during polymerization, which can enhance the stability of the grafted layer.
  • Radiation Parameters: The dose and dose rate of radiation are critical but not explicitly detailed in the available source. These must be optimized for the specific radiation source and target DoG.
  • Adsorbent Regeneration: The application note focuses on uranium uptake capacity. Protocols for eluting adsorbed uranium and regenerating the adsorbent for multiple uses are areas for further development.

References

Comprehensive Application Notes and Protocols: Diallyl Oxalate and Related Compounds as Versatile Building Blocks in Organic Synthesis and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Dialkyl oxalates represent a crucial class of organic esters with significant utility in synthetic organic chemistry, particularly as versatile building blocks for the construction of complex molecules. While diallyl oxalate itself is not extensively documented in the searched literature, its structural analogs—especially dimethyl oxalate and diethyl oxalate—are well-established in synthetic applications. These compounds are characterized by two ester functional groups, which allow them to participate in a wide range of chemical transformations. The unique properties of the allyl group in this compound suggest potential for additional reactivity pathways, including Claisen rearrangements and radical reactions, which may offer synthetic advantages over their saturated alkyl counterparts. The search results indicate that monoalkyl oxalates (half-esters) are particularly valuable intermediates despite their challenging synthesis and limited commercial availability [1]. These monoesters serve as key precursors for various pharmaceuticals, natural products, and polymers, highlighting the importance of the oxalate moiety in medicinal chemistry and drug development.

Synthetic Approaches and Methodologies

Synthesis of Dialkyl Oxalates

The search results reveal several efficient methodologies for synthesizing dialkyl oxalates:

  • Oxidative Carbonylation Method: A heterogeneously catalyzed process for dialkyl oxalate synthesis involves the oxidative carbonylation of alcohols. This method utilizes a catalyst system comprising palladium in combination with titanium or vanadium salts [2]. The process typically operates at pressures ranging from 200-2000 psig and temperatures between 50-150°C. The catalytic system demonstrates high efficiency for various alcohols, including methanol, ethanol, propanol, butanol, and decanol, providing a versatile route to different dialkyl oxalates.

  • Esterification of Oxalic Acid: A more traditional approach involves the direct esterification of anhydrous oxalic acid with alcohols. One reported method utilizes 45g (0.5mol) of anhydrous oxalic acid with 81g (1.76mol) of anhydrous ethanol in 200ml of benzene with 10ml of concentrated sulfuric acid as catalyst [3]. The reaction proceeds with azeotropic dehydration at 68-70°C, yielding diethyl oxalate with approximately 78% yield after purification. For this compound synthesis, this method could be adapted using allyl alcohol as the reactant.

  • Vapor Phase Synthesis: An alternative innovative method involves the vapor-phase reaction of ethyl nitrite with carbon monoxide over a Pd/α-Al2O3 catalyst [4]. This approach demonstrates the feasibility of gas-phase production, potentially offering advantages in continuous processing and catalyst separation.

Selective Monohydrolysis to Monoalkyl Oxalates

A significant advancement in oxalate chemistry is the highly selective monohydrolysis of symmetric dialkyl oxalates to produce monoalkyl oxalates, which are valuable but challenging-to-access building blocks. The following table summarizes optimized conditions for large-scale production of various monoalkyl oxalates:

Table 1: Optimal Conditions for Large-Scale Monoalkyl Oxalate Synthesis via Selective Monohydrolysis [1]

Monoalkyl Oxalate Base Equiv. Cosolvent (vol%) Time (min) Yield (%) Diacid (%)
Monomethyl oxalate NaOH (2.5M) 1.0 THF (1.1) 20 82 4
Monoethyl oxalate NaOH (2.5M) 1.0 THF (1.1) 40 81 6
Monopropyl oxalate NaOH (2.5M) 1.0 THF (1.1) 60 85 2
Monoisopropyl oxalate NaOH (2.5M) 1.0 THF (1.1) 75 79 3
Monobutyl oxalate NaOH (2.5M) 1.0 THF (1.1) 90 83 4

The proposed mechanism involves the formation of micellar aggregates after initial hydrolysis, where the remaining hydrophobic ester groups are directed inward, protected from further hydrolysis, while the hydrophilic carboxylate anions face outward in the aqueous media [1]. This unique aggregation behavior enables exceptional selectivity in the monohydrolysis process.

The following diagram illustrates the experimental workflow for the synthesis and functionalization of this compound:

G Start Start: Oxalic Acid Precursor Esterification Esterification with Allyl Alcohol Catalyst: Acidic Conditions Start->Esterification DiallylOxalate This compound (C6H10O4) Esterification->DiallylOxalate Monohydrolysis Selective Monohydrolysis Base: NaOH, Cosolvent: THF DiallylOxalate->Monohydrolysis MonoallylOxalate Monoallyl Oxalate Intermediate Monohydrolysis->MonoallylOxalate Applications Downstream Applications MonoallylOxalate->Applications PharmInter Pharmaceutical Intermediates Applications->PharmInter Heterocycles Heterocyclic Compounds Applications->Heterocycles Polymers Polymer Synthesis Applications->Polymers

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification

Principle: This procedure adapts the traditional esterification method using allyl alcohol instead of ethanol, based on the diethyl oxalate synthesis reported in the search results [3].

Materials:

  • Anhydrous oxalic acid (45g, 0.5mol)
  • Allyl alcohol (87g, 1.5mol)
  • Benzene (200ml) or toluene as azeotroping agent
  • Concentrated sulfuric acid (10ml)
  • Saturated sodium bicarbonate solution
  • Anhydrous sodium sulfate

Procedure:

  • In a 500ml round-bottom flask equipped with a mechanical stirrer and Dean-Stark apparatus, combine anhydrous oxalic acid, allyl alcohol, benzene, and concentrated sulfuric acid.
  • Heat the mixture with stirring at 68-70°C for azeotropic dehydration. Monitor water collection in the Dean-Stark trap.
  • Continue heating until water evolution ceases (typically 4-6 hours).
  • Allow the reaction mixture to cool, then transfer to a separatory funnel.
  • Wash the organic layer sequentially with water (2 × 50ml) and saturated sodium bicarbonate solution (50ml) until effervescence ceases.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
  • Purify the crude product by vacuum distillation, collecting the fraction at appropriate temperature and pressure.

Note: For anhydrous oxalic acid preparation, dehydrate oxalic acid dihydrate with anhydrous chloroform or dry directly in an oven at 105°C until constant weight.

Protocol 2: Selective Monohydrolysis of this compound to Monoallyl Oxalate

Principle: This protocol adapts the highly selective monohydrolysis method developed for other dialkyl oxalates [1], leveraging the micellar aggregation phenomenon for controlled hydrolysis.

Materials:

  • This compound (1.0 mol)
  • NaOH (2.5M aqueous solution, 1.0 equivalent)
  • Tetrahydrofuran (THF, 1.1% by volume)
  • Diethyl ether for extraction
  • Hydrochloric acid (1M) for acidification

Procedure:

  • In a 2L reactor equipped with efficient mechanical stirring, combine this compound and THF.
  • Add the NaOH solution (1.0 equivalent) dropwise with vigorous stirring at room temperature.
  • Monitor the reaction by TLC (silica gel, ethyl acetate/hexane 1:1). The half-ester typically has Rf ~0.3 (adjusted based on actual mobility).
  • Quench the reaction after optimal time (estimated 45-60 minutes based on Table 1 data) by careful addition of 1M HCl to pH ~3.
  • Extract the product with diethyl ether (3 × 100ml).
  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) if necessary.

Key Optimization Parameters:

  • Base Equivalents: Precisely 1.0 equivalent of base is critical for optimal yield
  • Cosolvent: THF at 1.1% by volume provides optimal dispersion and selectivity
  • Reaction Time: Must be carefully controlled to prevent overhydrolysis to oxalic acid

Applications in Organic Synthesis and Medicinal Chemistry

Synthesis of Heterocyclic Compounds and Complex Molecules

Dialkyl oxalates serve as key precursors for various heterocyclic systems and complex organic molecules:

  • Synthesis of 2-Methylcyclopentane-1,3-dione: Diethyl oxalate undergoes condensation with 2-butanone in the presence of sodium ethoxide to form 2-methyl-4-ethoxalylcyclopentane-1,3,5-trione, which can be further transformed to 2-methylcyclopentane-1,3-dione—an important intermediate in steroid synthesis [5]. This demonstrates the utility of oxalate esters in constructing carbocyclic frameworks.

  • Preparation of α,γ-Dicarbonyl Compounds: Diethyl oxalate serves as a substrate for nucleophilic substitution reactions with ketones under alkaline conditions, forming valuable α,γ-dicarbonyl esters [3]. These products often exist in enol forms and serve as precursors for various heterocyclic compounds.

  • Pharmaceutical Intermediate: Diethyl oxalate is documented as an intermediate for numerous pharmaceuticals including phenobarbital, azathioprine, sulfamethoxazole, carboxyphenyl penicillin, and chloroquine lactate [3]. This highlights the importance of oxalate derivatives in accessing diverse therapeutic agents.

Biological Activities of Related Diallyl Compounds

While this compound-specific biological data is not available in the search results, the significant pharmacological properties of diallyl trisulfide (DATS)—a major organosulfur component of garlic oil—suggest potential bioactivity for diallyl compounds [6]. DATS demonstrates:

  • Protection against benzene-induced hematotoxicity by modulating hematopoietic cell apoptosis
  • Antioxidant properties through stimulation of antioxidant enzymes and elevation of glutathione levels
  • Modulation of apoptosis through the Akt/PI3K signaling pathway
  • Chemopreventive potential against various toxins

These findings suggest that this compound may offer similar biological activities, warranting further investigation of its pharmacological potential.

The following diagram illustrates the signaling pathway modulated by related diallyl compounds, based on the mechanism of diallyl trisulfide:

G DATS Diallyl Trisulfide (DATS) (or related Diallyl Compounds) OxidativeStress Oxidative Stress Reduction DATS->OxidativeStress PI3K PI3K p85 Activation OxidativeStress->PI3K Akt Akt (Thr308) Phosphorylation PI3K->Akt ApoptosisReg Apoptosis Regulation Akt->ApoptosisReg Bcl2 Bcl-2 Expression ↑ ApoptosisReg->Bcl2 Bax Bax Expression ↓ ApoptosisReg->Bax Caspase3 Caspase-3 Activation ↓ ApoptosisReg->Caspase3 CellProtection Cell Protection Against Toxins Bcl2->CellProtection Bax->CellProtection Caspase3->CellProtection

Safety and Handling Considerations

Working with this compound and related compounds requires careful attention to safety protocols:

  • Toxicity Profile: Diethyl oxalate shows an oral LD50 in rats of 0.4-1.6g/kg, with symptoms including respiratory disorder and muscle fibrillation [3]. While specific data for this compound is unavailable, similar precautions are recommended.

  • Handling Procedures: Avoid inhalation of vapors and skin contact. Use appropriate personal protective equipment including gloves, safety glasses, and lab coats.

  • Storage Conditions: Store in tightly sealed containers under inert atmosphere to prevent moisture absorption and gradual decomposition.

  • Decomposition Considerations: Oxalate esters can gradually hydrolyze in the presence of moisture, releasing corrosive acids and alcohols.

Conclusion and Future Perspectives

This compound and related dialkyl oxalates represent valuable building blocks in organic synthesis with particular significance in pharmaceutical development. The well-established synthetic methods for dialkyl oxalates, coupled with the recent advances in selective monohydrolysis techniques, provide efficient access to these important intermediates. The documented biological activities of structurally related diallyl compounds, particularly their effects on oxidative stress pathways and apoptosis regulation, suggest promising directions for future research into this compound's pharmacological applications. Further studies should focus on optimizing this compound-specific synthetic protocols, exploring its reactivity in novel transformations, and evaluating its potential biological activities based on the established profiles of related diallyl compounds.

References

Quantitative Data on Transesterification Catalysts

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes performance data for various catalysts in the transesterification of dimethyl oxalate (DMO) with ethanol, based on experimental results from the literature.

Table 1: Catalyst Performance in the Transesterification of Dimethyl Oxalate (DMO) with Ethanol

Catalyst Type Example Catalysts Reaction Temperature DMO Conversion DEO Selectivity Key Findings / TOF
Homogeneous Alkalis [1] [2] Sodium tert-butoxide (C₄H₉ONa) Room Temperature ~100% (in 5 min) Information Missing TOF: 274,032 h⁻¹; Activity order: C₄H₉ONa > C₂H₅ONa > CH₃ONa > NaOH [1].
Homogeneous Alkalis [3] Sodium carbonate (Na₂CO₃) 70°C 90.1% (in 5 min) Information Missing Effective for rapid reaction [3].
Homogeneous Alkalis [3] Sodium bicarbonate (NaHCO₃) 70°C 88.2% (in 5 min) Information Missing Effective for rapid reaction [3].
Homogeneous Lewis Acids [3] Iron(III) chloride (FeCl₃) 70°C 97.3% (in 5 min) Information Missing Highly efficient homogeneous Lewis acid [3].
Heterogeneous Solid Base [3] Acetate-functionalized quaternary ammonium resin (N⁺-(Ac)) 70°C 97.8% (in 90 min) 95.8% DEO Yield: 93.7%; Reusable, heterogeneous catalyst [3].
Heterogeneous Metal Oxide [3] Rod-shaped Magnesium Oxide (MgO) 70°C 97.7% (in 120 min) 57.7% Lower selectivity to the final product DEO [3].
Heterogeneous Metal Oxide [3] ZnO-MgO solid solution 80°C 72.0% (in 20 min) (EMO Selectivity: 67.4%)¹ Selects for the intermediate methyl ethyl oxalate (EMO) [3].

¹ EMO: Methyl ethyl oxalate, the intermediate mono-transesterified product.

Detailed Experimental Protocols

Below are detailed methodologies for two primary transesterification approaches, adapted from the search results to guide potential synthesis of diallyl oxalate.

Protocol 1: Homogeneous Alkali-Catalyzed Transesterification

This method is adapted from the highly efficient synthesis of diethyl oxalate using sodium tert-butoxide [1] [2]. You can use it as a starting point for this compound synthesis by substituting ethanol with allyl alcohol.

  • Reaction Setup:
    • In a dry round-bottom flask, add Dimethyl Oxalate (DMO) (e.g., 1.0 mol) and an excess of Allyl Alcohol (e.g., 2.0-4.0 mol). The excess alcohol shifts equilibrium toward the product.
    • Add a catalytic amount (e.g., 0.1 - 1.0 mol%) of sodium tert-butoxide under an inert atmosphere (e.g., N₂ or Ar) to prevent catalyst deactivation.
  • Reaction Execution:
    • Stir the reaction mixture at room temperature or with mild heating (e.g., up to 70°C).
    • Monitor reaction progress by Gas Chromatography (GC). The reaction is typically very fast, with high conversion possible within minutes.
  • Work-up and Isolation:
    • Upon completion, carefully quench the catalyst by adding a weak acid (e.g., diluted HCl) or a calculated amount of water. Note: Quenching strong base with strong acid can be exothermic.
    • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
    • Wash the organic layers with brine to remove residual alcohols and salts, then dry over an anhydrous salt like magnesium sulfate (MgSO₄).
    • Remove the volatile solvent and excess allyl alcohol under reduced pressure using a rotary evaporator.
    • Purify the crude this compound by distillation under vacuum.
Protocol 2: Heterogeneous Resin-Catalyzed Transesterification

This method is adapted from the work using an acetate-functionalized quaternary ammonium resin (N⁺-(Ac)) for diethyl oxalate synthesis [3]. It offers the advantage of easy catalyst separation and reuse.

  • Reaction Setup:
    • In a pressure-rated reactor (e.g., a sealed glass vial or autoclave), combine Dimethyl Oxalate (DMO) and Allyl Alcohol at a molar ratio between 1:4 and 1:6.
    • Add the heterogeneous N⁺-(Ac) catalyst at a loading of approximately 5-10 wt% relative to the total reaction mass.
  • Reaction Execution:
    • Seal the reactor and heat the mixture to 70-90°C with constant stirring for 1.5 to 2 hours.
    • Monitor the reaction by GC to track the consumption of DMO and formation of this compound.
  • Work-up and Isolation:
    • After the reaction, cool the mixture to room temperature.
    • Separate the catalyst by simple filtration. The solid catalyst can be washed with solvent and potentially regenerated for reuse [3].
    • The filtrate can be processed similarly to Protocol 1: remove excess allyl alcohol and any by-product methanol under reduced pressure, and purify the product by distillation.

Workflow and Mechanism Visualization

The following diagram illustrates the logical workflow for the transesterification process and the underlying reaction mechanism, based on the information from the search results.

G cluster_workflow Experimental Workflow for Transesterification cluster_mechanism General Base-Catalyzed Transesterification Mechanism Start Reaction Setup: DMO + Allyl Alcohol + Catalyst Step1 Execute Reaction (Stirring & Heating) Start->Step1 Step2 Monitor Progress (Gas Chromatography) Step1->Step2 Step3 Work-up & Isolation (Quench, Extract, Distill) Step2->Step3 M1 Nucleophilic Attack Alkoxide on Carbonyl End Pure this compound Step3->End M2 Tetrahedral Intermediate Formation & Collapse M1->M2 M3 Product Formation & Catalyst Regeneration M2->M3

The diagram outlines the key stages of the experimental workflow and the generally accepted mechanism for base-catalyzed transesterification, which involves nucleophilic attack, formation and collapse of a tetrahedral intermediate, and final product formation with catalyst regeneration [1] [3].

Critical Considerations for Method Adaptation

  • Catalyst and Allyl Alcohol Compatibility: Allyl alcohol may exhibit different reactivity compared to ethanol. The performance of specific catalysts, particularly solid resins, needs empirical verification as polymer matrices can swell or degrade.
  • By-product Management: The transesterification produces methanol as a by-product. Its efficient removal (e.g., by distillation as it forms) can help drive the reaction to completion.
  • Handling and Safety: Allyl alcohol is toxic and a potent lachrymator (tear gas). All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Proper safety data sheets (SDS) should be consulted before starting the experiment.

References

Protocol: Radiation-Induced Grafting of Diallyl Oxalate onto Polymeric Fabrics

Author: Smolecule Technical Support Team. Date: February 2026

This protocol details a method for grafting Diallyl Oxalate (DAOx) onto nylon 6 fabrics through radiation-induced polymerization, based on a study for preparing uranium adsorbents [1].

Principle

Nylon 6 fabric is exposed to electron beam or gamma radiation while in contact with DAOx monomer. The radiation generates free radicals on the polymer backbone, initiating polymerization and covalently grafting DAOx onto the fabric surface [1].

Materials
  • Substrate: Winged Fibers nylon 6 fabric (or equivalent).
  • Monomer: this compound (DAOx).
  • Chemicals: TWEEN 20 surfactant, Ethanol, Deionized water.
  • Gases: Argon (Ar, industrial grade), Nitrous oxide (N₂O, Grade 6.0).
  • Equipment: Vials, paraffin film, rotary agitator.
  • Radiation Source: Electron beam (≈10.5 MeV) or gamma radiation source [1].
Step-by-Step Procedure
  • Sample Preparation: Cut nylon 6 fabric into pieces (≈20 mg each).
  • Immersion in Monomer Mixture: Place fabric pieces in vials with one of the following:
    • Aqueous Route: 10 mL of a stabilized dispersion of DAOx in deionized water with TWEEN 20 surfactant.
    • Pure Monomer Route: 1-2 mL of pure liquid DAOx [1].
  • Oxygen Removal: Purge vials for 20 minutes to eliminate oxygen, which inhibits polymerization.
    • For aqueous systems (TWEEN dispersion), purge with N₂O. This gas converts hydrated electrons into hydroxyl radicals, promoting grafting [1].
    • For pure monomer systems, purge with Argon [1].
  • Sealing: Seal vial caps with paraffin film to limit oxygen diffusion [1].
  • Irradiation: Expose vials to a controlled dose of electron beam or gamma radiation. Use a mechanical turntable for uniform exposure if processing multiple samples [1].
  • Post-Processing:
    • Drying: Remove grafted fabrics from the monomer solution and dry thoroughly.
    • Grafting Assessment: Weigh the dried fabrics to determine the Degree of Grafting (DoG), calculated from the weight increase [1].
  • Characterization (Optional):
    • XPS: Verify the presence of oxalate groups on the fabric surface.
    • Zeta Potential: Measure surface charge, which should become more negative upon successful grafting [1].

The workflow below illustrates this grafting process.

start Start: Prepare Nylon 6 Fabric step1 Immerse in this compound (DAOx) - Aqueous Dispersion (TWEEN 20) - OR Pure Liquid Monomer start->step1 step2 Purge Vial to Remove Oxygen - Aqueous: Use N₂O Gas - Pure Monomer: Use Argon Gas step1->step2 step3 Seal Vial with Paraffin Film step2->step3 step4 Irradiate with Electron Beam or Gamma Rays step3->step4 step5 Dry Grafted Fabric step4->step5 step6 Weave Fabric to Determine Degree of Grafting (DoG) step5->step6 end Grafted Fabric Ready for Use step6->end

Application Note: Key Findings

The study confirmed that uranium uptake from seawater spiked with the element increased with a higher Degree of Grafting (DoG), validating the protocol's effectiveness [1].

Industrial Context and Alternative Production Methods

While not for this compound itself, the established industrial production of diethyl oxalate provides valuable context for the scale-up of oxalate esters.

The table below summarizes two common industrial methods for producing dialkyl oxalates.

Production Method Process Description Key Features & Industrial Context

| Esterification of Oxalic Acid [2] [3] [4] | Reaction between oxalic acid and ethanol, often with an acid catalyst. Water is removed (e.g., by azeotropic distillation) to drive the reaction to completion. | Feedstock Dependency: Relies on oxalic acid and ethanol, both subject to market price volatility [2]. Mature Process: Commonly used but can involve energy-intensive purification steps like vacuum distillation [2] [4]. | | Carbon Monoxide Coupling [5] [6] | A vapor-phase catalytic reaction where carbon monoxide, an alcohol, and oxygen react, often using a palladium-based catalyst and alkyl nitrite as an intermediate. | Alternative Feedstock: Uses syngas (CO), potentially derived from coal or biomass [6]. Process Intensity: Can be more complex but is considered an environmentally benign route with high conversion efficiency [6]. |

Scale-Up Considerations and Challenges

Transitioning from laboratory grafting to industrial-scale production of this compound or its grafted materials would involve several challenges:

  • Radiation Safety and Cost: Implementing large-scale electron beam or gamma irradiation requires significant capital investment and strict safety protocols [1].
  • Process Optimization: Parameters like radiation dose, dose rate, monomer concentration, and the choice between aqueous or pure monomer systems would need optimization for cost-effective production [1].
  • Raw Material Handling: this compound, like other esters, may require specialized handling and storage procedures on an industrial scale.

References

Application Note: Diallyl-Based Active Ester Hardeners for Epoxy Composites

Author: Smolecule Technical Support Team. Date: February 2026

Epoxy resins are fundamental in electronic packaging, but their dielectric properties often fall short for 5G+ applications. Traditional hardeners generate polar hydroxyl groups during curing, increasing dielectric constant (Dk) and loss (Df). Diallyl-based active ester (DAAE) hardeners address this by curing epoxy resins without producing hydroxyl groups, resulting in superior dielectric, thermal, and mechanical properties ideal for high-frequency communications [1].

Synthesis of Diallyl-Based Active Ester (DAAE)

The synthesis is a straightforward, single-step esterification [1]:

  • Reaction: Diallyl bisphenol A (DABA) reacts with benzoyl chloride.
  • Procedure: The reaction is conducted in a mixture of toluene and an aqueous sodium hydroxide solution, using tetrabutylammonium bromide (TBAB) as a catalyst. The crude product is purified through washing and recrystallization from anhydrous ethanol.
  • Confirmation: Successful synthesis is confirmed by Fourier-Transform Infrared (FT-IR) spectroscopy (appearance of ester carbonyl peak at 1740 cm⁻¹, disappearance of O-H broad peak) and nuclear magnetic resonance (NMR) [1].
Properties and Performance of Cured DAAE-Epoxy Composites

Cured DAAE-epoxy composite films (DAAE-ECFs) exhibit an excellent combination of properties [1].

Table 1: Dielectric and Thermal Properties of DAAE-ECFs

Property Value/Performance Conditions
Dielectric Constant (Dk) ~3.0 At 20 GHz, 25°C
Dissipation Factor (Df) ~0.005 At 20 GHz, 25°C
Water Absorption 0.27–0.6 wt% After immersion (RT water 24h/boiling water 1h)
Decomposition Temp. (Td5%) ~390 °C 5% weight loss
Coeff. of Thermal Expansion (CTE) ~51 ppm/°C Below glass transition
Glass Transition Temp. (Tg) ~175 °C -
Experimental Protocol: Fabrication of Epoxy Composite Films (DAAE-ECFs)

This protocol outlines the process for creating and testing epoxy composite films cured with DAAE [1].

Workflow Overview:

DAAE_Workflow Step1 Step 1: Prepare Mixture Epoxy, DAAE, SiO2, additives Step2 Step 2: Ball-Milling Homogenize mixture Step1->Step2 Step3 Step 3: Blade Coating Apply film to substrate Step2->Step3 Step4 Step 4: Drying Remove solvents Step3->Step4 Step5 Step 5: Thermal Curing Cross-linking reaction Step4->Step5 Step6 Step 6: Characterization Dielectric, thermal, mechanical tests Step5->Step6

Diagram 1: Experimental workflow for DAAE-ECF fabrication.

Materials:

  • Epoxy Resin: Novolac epoxy resin (e.g., RDPN-636).
  • Hardeners: DAAE (synthesized as above).
  • Fillers: Silicon Dioxide (SiO₂).
  • Additives: Catalysts (e.g., 2-methylimidazole), solvents (e.g., Methyl Ethyl Ketone - MEK).
  • Equipment: Ball mill, blade coater, drying oven, curing oven, FT-IR, NMR, impedance analyzer, TGA, DMA [1].

Detailed Steps:

  • Formulation and Mixing: Weigh the epoxy resin, DAAE hardener, SiO₂ fillers, and a catalyst (e.g., 0.04 parts per hundred of resin of 2-methylimidazole). A typical solvent is methyl ethyl ketone (MEK). Combine them in a suitable container [1].
  • Homogenization: Place the mixture in a ball mill for several hours to achieve a homogenous dispersion.
  • Film Casting: Use a blade coater to apply the homogenized mixture onto a release paper or other suitable substrate to form a wet film of uniform thickness.
  • Drying: Place the coated film in an oven at a moderate temperature (e.g., 80-100°C) for several minutes to remove the solvents.
  • Thermal Curing: Cure the dried film in an oven using a stepped temperature profile. A recommended protocol is 80°C for 30 minutes, followed by 130°C for 30 minutes, and finally 180°C for 60 minutes to complete the cross-linking reaction [1].
  • Post-treatment and Testing: Peel the cured film from the substrate and proceed with characterization.

Characterization Methods:

  • Dielectric Properties: Measure Dk and Df using a broadband dielectric spectrometer or impedance analyzer across a frequency range (e.g., 5-20 GHz) [1].
  • Thermal Stability: Analyze using Thermogravimetric Analysis (TGA) to determine decomposition temperature (Td5%).
  • Thermo-Mechanical Properties: Use Dynamic Mechanical Analysis (DMA) to find the glass transition temperature (Tg) and storage modulus. Thermomechanical Analysis (TMA) determines the Coefficient of Thermal Expansion (CTE) [1].
  • Water Absorption: Measure the weight change of film samples after immersion in room-temperature water for 24 hours and boiling water for 1 hour [1].

Conclusion and Future Outlook

Diallyl-based active esters represent a significant advancement in formulating high-performance epoxy composites for demanding electronic applications. Their ability to enable low dielectric loss, high thermal stability, and low water absorption meets the critical requirements for 5G and future communication technologies. Future research may focus on optimizing the diallyl chemistry further and exploring its integration with other novel polymer systems [1].

References

diallyl oxalate radical decarboxylation reactions

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Background and Mechanism

Radical decarboxylation of oxalate esters is a powerful method for generating carbon-centered radicals under mild conditions. The reaction typically involves the homolytic cleavage of the C-C bond adjacent to the oxalate moiety, releasing CO₂ and forming an alkyl radical that can participate in various transformations [1]. While your specific interest in diallyl oxalate is not documented, the general mechanism for allylic oxalate radicals is well-established.

The diagram below illustrates the general mechanism and key intermediates for the radical decarboxylation of an allylic oxalate ester:

G Mechanism of Photoredox Radical Decarboxylation compound Allylic Oxalate Ester excited_catalyst Excited Photocatalyst* compound->excited_catalyst Single Electron Transfer (SET) radical_cation Radical Cation Intermediate excited_catalyst->radical_cation co2 CO₂ radical_cation->co2 allyl_radical Allylic Radical radical_cation->allyl_radical product Radical Adduct Product allyl_radical->product Radical Addition or Coupling ground_catalyst Ground State Catalyst product->ground_catalyst SET Cycle Completion ground_catalyst->excited_catalyst Photon Absorption (hν)

Experimental Protocol: General Procedure for Radical Decarboxylation

This protocol is adapted from published procedures for allylic oxalate systems [2] [1] and can be modified for this compound.

Reagents and Materials
  • Substrate: this compound (synthesized via standard esterification procedures)
  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1-2 mol%)
  • Solvent: Anhydrous dichloromethane (DCM) or acetonitrile
  • Reaction partners: Electron-deficient alkenes, aryl halides, or other radical traps
  • Light source: Blue LEDs (450-455 nm)
  • Inert atmosphere: Nitrogen or argon
Step-by-Step Procedure
  • Reaction Setup

    • In a dried Schlenk tube, combine this compound (1.0 equiv) and photocatalyst (1-2 mol%)
    • Add chosen radical trap (1.2-2.0 equiv)
    • Purge with inert gas (N₂ or Ar) for 10-15 minutes
    • Add anhydrous solvent under inert atmosphere
  • Reaction Execution

    • Stir reaction mixture under blue LED irradiation at room temperature
    • Monitor reaction progress by TLC or LC-MS
    • Typical reaction time: 4-16 hours
  • Workup Procedure

    • Concentrate reaction mixture under reduced pressure
    • Purify crude product by flash chromatography
    • Analyze products by NMR, MS, and other characterization methods
Key Optimization Parameters
Parameter Optimal Conditions Effect of Variation
Catalyst Loading 1-2 mol% <1%: Incomplete conversion; >2%: Potential side reactions
Solvent Anhydrous DCM Acetonitrile: Faster but may promote side reactions
Light Source Blue LEDs (450-455 nm) Green light: Slower reaction; UV: Decomposition
Concentration 0.05-0.1 M Higher: Dimerization; Lower: Extended reaction times
Temperature Room temperature Elevated: Reduced selectivity

Critical Experimental Considerations

  • Oxygen Exclusion

    • Rigorously exclude oxygen throughout the process
    • Use standard Schlenk techniques or glovebox
    • Even trace oxygen can quench radical intermediates
  • Oxalate Stability

    • This compound may be prone to hydrolysis
    • Use anhydrous conditions and molecular sieves if necessary
    • Prepare immediately before use or store under inert atmosphere
  • Radical Trap Selection

    • Michael acceptors (acrylates, maleimides) work efficiently
    • Electron-deficient aromatics may require optimized conditions
    • Strain-activated systems (vinyl cyclopropanes) show enhanced reactivity

Analytical Methods and Characterization

Analysis Type Expected Key Features Diagnostic Utility
¹H NMR Disappearance of oxalate signals (~4.5-5.0 ppm) Confirm decarboxylation
¹³C NMR Absence of carbonyl signals (~155-160 ppm) Reaction completion
IR Spectroscopy Decrease in C=O stretch (~1740 cm⁻¹) Monitor progress
GC-MS / LC-MS Molecular ion corresponding to adduct Product identification
EPR Spectroscopy Detection of radical intermediates Mechanistic studies

Application in Synthetic Chemistry

The radical decarboxylation of oxalate esters has been successfully applied to several challenging synthetic transformations [1]:

  • Construction of all-carbon quaternary centers through tertiary radical coupling
  • Complex molecule synthesis including natural products like Chelovidene A and Dendrillolide C
  • Tandem cyclization sequences for rapid assembly of carbocyclic frameworks

The experimental workflow for these applications typically follows this pattern:

G Experimental Workflow for Radical Decarboxylation start Substrate Preparation (this compound Synthesis) setup Reaction Setup (Photocatalyst + Radical Trap) start->setup irradiation Blue LED Irradiation (Under Inert Atmosphere) setup->irradiation monitoring Reaction Monitoring (TLC, LC-MS) irradiation->monitoring workup Workup and Isolation monitoring->workup analysis Product Characterization (NMR, MS, IR) workup->analysis

Safety and Environmental Considerations

  • Photocatalyst compounds may be expensive and require appropriate handling
  • Proper eye protection is essential when working with high-intensity LEDs
  • Standard laboratory safety practices for organic synthesis should be followed
  • Waste disposal should follow institutional guidelines for metal-containing compounds

Conclusion

While specific literature on this compound radical decarboxylation is limited, the well-established principles of oxalate ester photochemistry provide a solid foundation for developing this methodology. The protocol outlined above can serve as a starting point for optimization, with particular attention to the unique reactivity of the diallyl system.

Reference List

  • PMC Article on Oxalate Decarboxylase Mechanisms (2021) - Electron transfer mechanisms [3]
  • Beilstein Journal of Organic Chemistry (2023) - Photoredox catalysis applications [2]
  • Journal of Physics and Chemistry Research (2020) - Oxalate half-esters in synthesis [1]
  • ScienceDirect Topics - Oxalate Decarboxylase Overview [4] [5]
  • PMC Applied Studies in HEK293 Cells (2017) - Biological applications [6]

References

Application Note: Diallyl Oxalate Polymer for Uranium Adsorption

Author: Smolecule Technical Support Team. Date: February 2026

Diallyl oxalate can be grafted onto polymer fabrics to create adsorbent materials that effectively remove uranium from seawater. This application leverages the strong complexation between the oxalate ion and the uranyl ion (UO₂²⁺) [1].

Experimental Protocol: Radiation-Induced Grafting of DAOx onto Nylon 6 Fabrics

This protocol is adapted from single-step radiation graft polymerization studies [1].

  • Objective: To graft this compound onto nylon 6 fabric to create a uranium-adsorbent material.

  • Key Materials:

    • Nylon 6 fabric (e.g., Winged Fibers)
    • This compound (DAOx) monomer
    • Surfactant (e.g., TWEEN 20) and deionized water (for aqueous dispersion method) or pure liquid DAOx
    • Inert gases: Nitrous oxide (N₂O) (for aqueous method) or Argon (for pure monomer method)
    • Radiation source (e.g., electron beam or gamma radiation)
  • Procedure:

    • Sample Preparation: Cut nylon 6 fabric into pieces (e.g., ~20 mg squares).
    • Monomer Application:
      • Aqueous Method: Immerse fabric pieces in a stabilized dispersion of TWEEN 20, DAOx, and deionized water [1].
      • Pure Monomer Method: Immerse fabric pieces in 1-2 mL of pure liquid DAOx [1].
    • Oxygen Removal: Purge the vials with the appropriate gas (N₂O for aqueous, Ar for pure monomer) for at least 20 minutes to eliminate oxygen, which inhibits polymerization [1].
    • Radiation Grafting: Irradiate the samples. For example, using an electron beam at an energy of about 10.5 MeV. The degree of grafting is influenced by the radiation dose and the monomer concentration [1].
    • Post-Processing: After irradiation, dry and weigh the fabrics to determine the Degree of Grafting, which is calculated from the weight increase [1].
Uranium Adsorption Testing Protocol
  • Testing: Grafted fabrics are tested by agitating them in natural seawater spiked with a known concentration of uranium (e.g., 0.2 or 1.0 mg·L⁻¹) for a set period (e.g., 7 days) [1].
  • Analysis: Uranium removal efficiency is determined by measuring the decrease in uranium concentration in the solution. The distribution of adsorbed uranium on the fibers can be analyzed using techniques like Energy-Dispersive X-ray Spectroscopy [1].

The workflow below summarizes the key stages of this process.

start Start: Prepare Nylon 6 Fabric method_a Aqueous Method: DAOx in Surfactant/Water start->method_a method_b Pure Monomer Method: Immerse in Liquid DAOx start->method_b degas Degas with Inert Gas (N₂O for Aqueous, Ar for Pure) method_a->degas method_b->degas irradiate Radiation Grafting (e.g., Electron Beam) degas->irradiate post_process Post-Processing: Dry and Weigh Fabric irradiate->post_process output Output: DAOx-Grafted Nylon Adsorbent post_process->output

Key Quantitative Data

The table below summarizes the relationship between the grafting process and its effectiveness.

Factor Impact on Degree of Grafting (DoG) & Uranium Uptake Experimental Details / Notes
Degree of Grafting (DoG) Directly correlated with uranium uptake; higher DoG results in greater uranium removal efficiency [1]. DoG is calculated from weight increase of fabric post-grafting [1].
Uranium Removal Successfully removes uranium from spiked seawater; fraction removed rises with increasing DoG [1]. Tested with uranium concentrations of 0.2 and 1.0 mg·L⁻¹ in actual seawater [1].
Grafting Method Both aqueous dispersion and pure liquid monomer methods are effective [1]. Aqueous method uses surfactant; pure monomer method requires careful oxygen exclusion [1].

Broader Context: Polyoxalates in Biomedicine

While the specific polymer This compound has limited documented uses, the broader class of polyoxalates (polyesters derived from oxalic acid) is actively researched for biomedical applications, primarily drug delivery [2]. This context may be valuable for your research.

  • Key Advantage: Polyoxalates are known for their facile hydrolytic degradation, which is faster than common biodegradable polymers like PLGA and PCL. This allows for rapid drug release, beneficial in treating acute inflammatory diseases [2].
  • Degradation Products: They degrade into diols and oxalic acid, which are generally considered biocompatible [2].
  • Synthesis: Polyoxalates are typically synthesized via polycondensation of diols with oxalic acid derivatives (e.g., dimethyl oxalate) or through ring-opening polymerization of cyclic oxalate monomers [3].

Experimental Insights for Polyoxalates

For researchers interested in working with oxalate-based polymers, here are key methodological considerations.

Aspect Protocol Description & Key Findings
Synthesis (OMP) Oxalate Metathesis Polymerization (OMP): A step-growth polymerization using acid-catalyzed ester interchange of dimethyl oxalate and diols in a 1:1 ratio. Can be performed solvent-free in the melt [4] [5].
Synthesis (ROP) Ring-Opening Polymerization (ROP): For cyclic oxalate monomers (e.g., propylene oxalate). Sn(Oct)₂ is an effective catalyst, yielding linear polymers with high equilibrium conversion (~96%). Molecular weight can be controlled with initiators like benzyl alcohol [3].
Degradation Testing Solid-State Degradation: Studies show polyoxalates can degrade readily in humid air, with molecular weights decreasing by 81–92% over 13 months [4].

Suggestions for Further Research

The public industrial data on this compound is sparse. To deepen your investigation, I suggest you:

  • Explore Broader Patent Landscapes: Search global patent databases (using the provided CN106029732A patent [6] as a starting point) for other patents related to "this compound" or "polyoxalate" in applications like adsorbents or well-drilling fluids.
  • Focus on Academic Literature: Use scientific databases to search for recent journal articles on "this compound polymerization," "cyclopolymerization," or "allyl ester degradation" to find more fundamental research and potential applications.
  • Investigate Commercial Suppliers: Inquire with chemical suppliers like TCI Chemicals or Merck KGaA about potential application notes or technical data sheets for this compound [7] [8].

References

Comprehensive Application Notes and Protocols: Synthesis and Applications of Diallyl Oxalate as a Chemical Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Properties

Diallyl oxalate (CAS No. 615-99-6) is a significant ester derivative of oxalic acid with the molecular formula C₈H₁₀O₄ and a molecular weight of 170.16 g/mol. This compound serves as a valuable chemical intermediate in various synthetic applications, particularly in pharmaceutical development and organic synthesis. This compound exhibits characteristic physical properties that make it suitable for specialized applications, with a boiling point of 85-86°C at 3 mmHg and a density of 1.1582 g/mL [1] [2]. The compound's structure features two allyl ester groups attached to the oxalate core, providing both the reactivity of oxalate esters and the versatility of allylic functionalities, which can participate in various transformation reactions including Claisen rearrangements and cycloadditions.

The presence of the allyl groups in this compound imparts distinctive chemical behavior compared to simpler alkyl oxalates. The allylic positions offer sites for nucleophilic attack, oxidation, and radical reactions, while the oxalate moiety can participate in decarboxylation reactions under specific conditions. These properties make this compound a versatile building block for the synthesis of complex molecules, particularly in the development of pharmaceutical compounds and specialized polymers. The compound's structure has been characterized in scientific literature, with its refractive index estimated at 1.4481, providing a useful parameter for identification and purity assessment [1].

Synthesis Methods Overview

Conventional Esterification Approaches

The synthesis of this compound typically follows esterification routes similar to those employed for other dialkyl oxalates. The most direct method involves the reaction between oxalic acid and allyl alcohol under acid-catalyzed conditions. This approach employs azeotropic distillation to remove water formed during the esterification, thereby driving the equilibrium toward complete conversion to the diester. The reaction is typically conducted in the presence of concentrated sulfuric acid as a catalyst, with benzene or toluene serving as both solvent and water-removing agent through azeotropic distillation [3]. The general reaction proceeds as follows:

Oxalic acid + 2 Allyl alcohol → this compound + 2 H₂O

This esterification method represents a classical approach to oxalate ester synthesis and is particularly effective for laboratory-scale preparation. The use of azeotropic distillation with solvents like benzene or toluene is crucial for achieving high yields, as it continuously removes water from the reaction mixture, preventing hydrolysis and shifting the equilibrium toward product formation. However, researchers should exercise caution with benzene due to its known toxicity, and toluene may serve as a safer alternative despite slightly different azeotropic properties.

Innovative Catalytic Approaches

Recent advances in oxalate synthesis have explored innovative catalytic systems that could potentially be adapted for this compound production. One significant development involves the oxidative carbonylation of alcohols using heterogeneous catalysts. This method utilizes palladium-based catalysts often promoted with other metals such as iron, cobalt, or vanadium [4]. The reaction typically proceeds under moderate pressure (100-500 psig CO) and at temperatures ranging from 50-150°C, employing oxygen as an oxidant. The general reaction can be represented as:

4 R-OH + 4 CO + O₂ → (COOR)₂ + 2 H₂O

Another promising approach documented in recent literature involves dinuclear hydroxycarbonylcobalt(III) complexes that mediate oxidative CO coupling under photochemical conditions [5]. This system operates under remarkably mild conditions (ambient temperature and 1 atm gas pressure) using visible light activation, achieving excellent selectivity (>95%) for oxalate formation with a turnover number of 38.5. The mechanism involves a unique dinuclear cobalt complex that facilitates the coupling of two CO molecules with water, presenting a potentially greener alternative to conventional methods. While this specific research focused on oxalic acid production, the principles could potentially be adapted for direct ester synthesis through modification of the reaction medium.

Table 1: Comparison of this compound Synthesis Methods

Method Catalyst/Reagents Temperature Pressure Key Features
Esterification Oxalic acid, allyl alcohol, H₂SO₄ 68-70°C (reflux) Atmospheric Azeotropic water removal; classical approach
Oxidative Carbonylation Pd-based catalysts (Fe, Co, V promoters) 50-150°C 100-500 psig CO Direct from CO and alcohol; heterogeneous catalysis
Photochemical CO Coupling Dinuclear Co(III) complex Ambient 1 atm CO/O₂ Visible light promoted; excellent atom economy

Experimental Protocol: Synthesis of this compound

Step-by-Step Procedure

The following detailed protocol for this compound synthesis is adapted from procedures reported for similar dialkyl oxalates [3], modified specifically for the allyl system:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer and a Dean-Stark apparatus with a water condenser, combine 90 g (1.0 mol) of anhydrous oxalic acid, 116 g (2.0 mol) of allyl alcohol, 200 mL of toluene, and 10 mL of concentrated sulfuric acid as catalyst.

  • Azeotropic Esterification: Heat the reaction mixture with continuous stirring to maintain a temperature of 68-70°C, allowing the system to reflux. The toluene-alcohol-water azeotrope will distill and condense, with water separating in the Dean-Stark trap while toluene returns to the reaction flask.

  • Reaction Monitoring: Continue the reaction until water collection ceases (typically 4-6 hours), indicating completion of the esterification process. Theoretical water production is approximately 36 mL.

  • Solvent Removal: After cooling to room temperature, carefully remove the toluene and excess allyl alcohol by rotary evaporation under reduced pressure (40-50°C water bath temperature).

  • Purification: Transfer the crude product to a separatory funnel and wash sequentially with:

    • 100 mL of cold water to remove residual acid
    • 100 mL of saturated sodium bicarbonate solution until CO₂ evolution ceases
    • 100 mL of brine to remove residual water
  • Drying and Final Purification: Dry the organic layer over anhydrous sodium sulfate for 2 hours, filter, and perform fractional distillation under reduced pressure. Collect the product fraction at 85-86°C/3 mmHg [1].

  • Characterization: Analyze the purified this compound by ¹H NMR (expected signals: δ 5.8-6.0 ppm, -CH=; δ 5.2-5.4 ppm, =CH₂; δ 4.6-4.8 ppm, -OCH₂-), IR spectroscopy (characteristic C=O stretches at ~1740 cm⁻¹), and measure refractive index (expected ~1.4481) [1] for quality verification.

Critical Parameters and Troubleshooting
  • Oxalic Acid Quality: Use freshly dried oxalic acid to minimize water content, which can significantly reduce reaction yield. Anhydrous oxalic acid can be prepared by drying at 105°C for 4-6 hours or by azeotropic drying with chloroform [3].

  • Oxygen Exclusion: Maintain an inert atmosphere (N₂ or Ar) during reaction to prevent oxidation of allylic groups, which can form peroxides or cause polymerization.

  • Acid Catalyst Handling: Concentrated sulfuric acid must be added carefully to prevent local overheating and decomposition of reactants.

  • Temperature Control: Maintain precise temperature control during both reaction and distillation steps. Excessive temperatures during distillation may promote decomposition or polymerization of the product.

  • Troubleshooting: If the reaction stalls, additional catalyst (1-2 mL H₂SO₄) may be added. If emulsion forms during washing, extend settling time or add a small amount of saturated NaCl solution. For low yields, verify the efficiency of water removal and consider using molecular sieves (4Å) in the reaction medium.

Table 2: Reaction Components and Their Functions

Component Quantity Role in Reaction Handling Precautions
Oxalic acid 90 g (1.0 mol) Core dicarboxylic acid reactant Avoid inhalation; use dust mask
Allyl alcohol 116 g (2.0 mol) Esterifying alcohol component Flammable; use in well-ventilated area
Toluene 200 mL Azeotropic solvent for water removal Flammable; potential CNS effects
Conc. H₂SO₄ 10 mL Acid catalyst for esterification Highly corrosive; use face shield and gloves
NaHCO₃ solution 100 mL Neutralization of residual acid CO₂ evolution; add slowly with venting

Applications in Pharmaceutical Research and Synthesis

Pharmaceutical Intermediates

This compound serves as a versatile building block in pharmaceutical synthesis, leveraging its dual functionality for various transformations. The allyl groups can participate in diverse reactions, including Claisen rearrangements, allylic substitutions, and cycloadditions, while the oxalate moiety can be employed in decarboxylative strategies for carbon-carbon bond formation. Although specific pharmaceutical applications of this compound are not extensively documented in the available literature, analogous dialkyl oxalates demonstrate significant utility in drug synthesis [3]. For instance, diethyl oxalate is employed as an intermediate in the synthesis of various pharmaceuticals including phenobarbital, sulfamethoxazole, and several β-lactam antibiotics such as carboxyphenyl penicillin and ethoxypenicillin [3]. These applications highlight the potential of this compound as a more versatile alternative to simpler dialkyl oxalates in sophisticated synthetic routes.

Visible-Light Photoredox Catalysis

This compound and related oxalate esters have emerged as valuable substrates in visible light photoredox catalysis, representing an innovative application in modern synthetic methodology. Alkyl oxalates function as effective activating groups for alcohols, enabling the generation of carbon-centered radicals under mild, photocatalytic conditions [6]. This approach is particularly valuable for generating nucleophilic tertiary carbon radicals from corresponding tertiary alcohols, which can be challenging to access via traditional methods. The process operates through a net redox-neutral mechanism, eliminating the need for stoichiometric oxidants or reductants and demonstrating excellent functional group compatibility.

The mechanistic pathway for this transformation involves several key steps [6]:

  • Photoexcitation of the photocatalyst (e.g., Ir[dF(CF3)ppy]₂(dtbbpy)PF₆) under visible light illumination
  • Single Electron Transfer (SET) oxidation of the oxalate anion by the excited photocatalyst
  • Decarboxylation with release of two molecules of CO₂, generating an alkyl radical
  • Radical Addition to electron-deficient alkenes (Michael acceptors)
  • Reductive SET from the reduced photocatalyst to the adduct radical, yielding the final product and regenerating the ground-state photocatalyst

This methodology enables the efficient coupling of tertiary and secondary alcohol-derived radicals with various electron-deficient alkenes, including acrylates, enones, acrylamides, vinyl sulfones, and vinyl phosphonates [6]. The process is particularly valuable for constructing challenging quaternary carbon centers prevalent in pharmaceutical targets and natural products, with demonstrated applicability to complex molecular settings including stereoselective transformations.

G PC Photocatalyst (IrIII) PC_excited Excited Photocatalyst (*IrIII) PC->PC_excited Visible Light Alkyl_Oxalate Alkyl Oxalate (ROCOCO2⁻) PC_excited->Alkyl_Oxalate SET Oxidation Radical_Int Alkyl Radical (R•) Alkyl_Oxalate->Radical_Int Decarboxylation Alkene Electron-Deficient Alkene Radical_Int->Alkene Radical Addition CO2 CO₂ Radical_Int->CO2 Adduct_Radical Adduct Radical Alkene->Adduct_Radical Product Coupled Product Adduct_Radical->Product SET Reduction Product->PC

Visualization 1: Mechanism of Visible Light-Mediated Decarboxylative Alkylation Using Oxalate Salts

Analytical Methods and Characterization

Quality Control and Characterization

Proper characterization of this compound is essential for ensuring material quality and reproducibility in synthetic applications. The following analytical approaches provide comprehensive quality assessment:

  • Chromatographic Analysis: Employ gas chromatography (GC) with FID detection using a mid-polarity stationary phase (e.g., HP-35 or equivalent) to assess purity. Expected retention time should be established against known standards, with purity typically >95% for synthetic applications.

  • Spectroscopic Characterization:

    • ¹H NMR (CDCl₃): Expected signals at δ 5.8-6.0 ppm (m, 2H, -CH=), δ 5.2-5.4 ppm (m, 4H, =CH₂), δ 4.6-4.8 ppm (d, 4H, -OCH₂-)
    • ¹³C NMR (CDCl₃): Characteristic signals for carbonyl carbons at δ 157-159 ppm, allylic carbons at δ 130-132 ppm (-CH=) and δ 118-120 ppm (=CH₂), and oxycarbons at δ 65-68 ppm (-OCH₂)
    • IR Spectroscopy (neat): Strong C=O stretches at 1740-1750 cm⁻¹, C-O stretches at 1150-1250 cm⁻¹, and =C-H stretches at 3080-3120 cm⁻¹
  • Physical Properties Verification: Measure refractive index (expected ~1.4481) [1] and density (expected 1.1582 g/mL) [1] at 20°C, comparing to literature values for identity confirmation.

Stability and Storage Considerations

This compound requires proper handling to maintain stability and prevent decomposition. The compound should be stored under inert atmosphere (N₂ or Ar) in amber glass containers at 0-4°C to minimize hydrolysis and polymerization. Under these conditions, this compound typically maintains stability for 6-12 months. Periodic repurification by fractional distillation under reduced pressure may be necessary if extended storage results in purity reduction. The compound is susceptible to gradual hydrolysis in the presence of moisture, leading to oxalic acid and allyl alcohol, and may undergo polymerization if exposed to heat, light, or radical initiators. For long-term storage, the addition of radical inhibitors such as hydroquinone (50-100 ppm) may enhance stability by preventing polymerization of the allylic groups.

Safety and Regulatory Considerations

This compound requires careful handling due to several potential hazards. While specific toxicity data for this compound is limited in the searched literature, analogous dialkyl oxalates are known to exhibit significant toxicity and should be treated with appropriate caution [3]. Diethyl oxalate, for example, has a rat oral LD₅₀ of 0.4-1.6 g/kg, causing respiratory disorders and muscle fibrillation [3]. It is reasonable to assume this compound may present similar or greater hazards due to its allylic functionalities.

Primary safety considerations include:

  • Personal Protective Equipment: Wear appropriate chemical-resistant gloves (nitrile or neoprene), safety goggles, and laboratory coat when handling. Use fume hood or well-ventilated area to prevent vapor inhalation.

  • Emergency Procedures: For skin contact, immediately remove contaminated clothing and wash affected area with plenty of water. For eye exposure, flush with copious amounts of water for at least 15 minutes and seek medical attention. If ingested, do not induce vomiting; seek immediate medical care.

  • Storage and Disposal: Store in tightly sealed containers under inert atmosphere at cool temperatures. Dispose of according to local regulations for hazardous organic compounds, avoiding incineration without proper emission controls.

  • Regulatory Status: While specific regulatory information for this compound is not provided in the searched literature, compounds of this nature typically fall under general controls for industrial chemicals. Researchers should consult regional regulations (e.g., REACH in Europe, TSCA in the United States) for specific compliance requirements.

Conclusion

This compound represents a valuable synthetic intermediate with particular utility in pharmaceutical research and modern synthetic methodology. Its synthesis through classical esterification approaches provides reliable access to the compound, while its application in visible light photoredox catalysis demonstrates its relevance to contemporary synthetic challenges. The unique combination of oxalate and allylic functionalities in this compound enables diverse transformations, particularly in the construction of complex molecular architectures featuring quaternary carbon centers. As synthetic methodologies continue to evolve, particularly in photoredox and decarboxylative chemistry, the importance of specialized oxalate esters like this compound is likely to increase. Researchers are encouraged to explore its potential in new synthetic applications while adhering to appropriate safety protocols outlined in this document.

References

Proposed Protocol for the Lipase-Catalyzed Synthesis of Diallyl Oxalate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Diallyl oxalate is a diester with potential applications as a chemical intermediate, monomer for polymerization, or in the pharmaceutical industry. Traditional chemical synthesis often requires harsh conditions, which can lead to undesirable side reactions. Biocatalytic synthesis using lipases offers a more sustainable and selective alternative, typically proceeding under milder conditions with high efficiency [1].

Lipases are versatile enzymes that catalyze not only hydrolysis but also the synthesis of esters. They are known for their excellent stability in organic solvents and do not require cofactors, making them ideal for various organic transformations [1]. This protocol outlines a proposed method for synthesizing this compound through the lipase-catalyzed esterification of oxalic acid with allyl alcohol.

Materials and Equipment

Reagents
  • Lipase Enzyme: Candida antarctica Lipase B (CAL-B), immobilized form (e.g., Novozym 435) is highly recommended due to its widespread use in ester synthesis [1] [2].
  • Substrates: Oxalic acid (dehydrated) and allyl alcohol (≥99% purity).
  • Solvent: A non-aqueous, hydrophobic solvent is required. Tert-butanol is suggested as it effectively dissolves oxalic acid and is compatible with lipase activity [2].
  • Molecular Sieves: 3 Å or 4 Å, activated, to remove water produced during the reaction and shift equilibrium towards ester formation.
Equipment
  • Round-bottom flask (50-100 mL) with a magnetic stirrer.
  • Thermostatic water bath or heating mantle with temperature control.
  • Reflux condenser.
  • Analytical equipment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for monitoring reaction progress.

Experimental Procedure

Reaction Setup
  • Drying the System: Add activated molecular sieves (approximately 10% w/v of the reaction mixture) to the round-bottom flask.
  • Charge Substrates and Solvent:
    • Dissolve 1.26 g (10 mmol) of oxalic acid in 20 mL of tert-butanol.
    • Add 1.16 g (20 mmol) of allyl alcohol to the solution.
  • Add Catalyst: Introduce 200 mg of immobilized CAL-B (Novozym 435) to the reaction mixture. This represents a catalyst loading of about 10% by weight of the total substrates.
  • Initiate Reaction: Assemble the reflux condenser and place the flask in a pre-heated water bath at a controlled temperature of 50°C with constant stirring at 200-300 rpm.
Reaction Monitoring
  • Periodically withdraw small aliquots (~ 100 µL) from the reaction mixture.
  • Filter the aliquot to remove enzyme particles and any molecular sieves.
  • Dilute the sample with a suitable solvent (e.g., methanol) and analyze by GC or HPLC to determine the conversion of oxalic acid and the formation of this compound.
Reaction Work-up
  • After 24-48 hours, or when the conversion plateaus, separate the immobilized lipase by filtration.
  • Wash the enzyme with a small amount of fresh tert-butanol for potential reuse.
  • The filtrate can be concentrated under reduced pressure using a rotary evaporator to obtain the crude product.
  • Purify this compound through techniques such as recrystallization or column chromatography, if necessary.

Key Experimental Parameters for Optimization

The success and efficiency of this synthesis depend on several critical parameters. The table below summarizes these variables and their recommended ranges for initial testing.

Table 1: Key parameters for optimizing the lipase-catalyzed synthesis of this compound

Parameter Recommended Range for Investigation Rationale & Impact
Temperature 40°C - 70°C Higher temperatures increase reaction rate but can deactivate the enzyme. 50-60°C is often optimal for CAL-B [2].
Enzyme Loading 5% - 20% (by weight of substrates) Higher loading increases catalytic sites and rate, but also cost. A balance must be found.
Molar Ratio (Alcohol : Acid) 2:1 - 4:1 A higher ratio of allyl alcohol shifts equilibrium towards ester formation, improving yield.
Solvent Choice tert-Butanol, Acetone, Dilsopropyl Ether The solvent must dissolve oxalic acid without inactivating the lipase. It influences enzyme activity and substrate solubility [1].
Molecular Sieves 10-20% (w/v) Crucial for water removal. Insufficient drying leads to low yields due to hydrolysis.

Workflow and Data Analysis

The following diagram illustrates the logical sequence of the proposed synthesis, from setup to data analysis, highlighting the critical optimization parameters.

G Start Reaction Setup: • Oxalic Acid + Allyl Alcohol • Lipase Catalyst (CAL-B) • Tert-butanol solvent • Molecular sieves Params Key Optimization Parameters Start->Params Define P1 Temperature Params->P1 P2 Enzyme Loading Params->P2 P3 Molar Ratio Params->P3 P4 Solvent Choice Params->P4 Monitor Monitor Reaction (via GC/HPLC) P1->Monitor Run Experiment P2->Monitor P3->Monitor P4->Monitor Analyze Analyze Data: Yield & Conversion Monitor->Analyze Decision Yield Acceptable? Analyze->Decision End Product Isolation & Purification Decision->End Yes Reopt Re-optimize Parameters Decision->Reopt No Reopt->Params

Troubleshooting and Notes

  • Low Conversion: This can result from enzyme inactivation, insufficient water removal, or suboptimal substrate solubility. Verify the activity of the enzyme batch and ensure the molecular sieves are properly activated. Exploring different solvents or slightly increasing the temperature may help.
  • Enzyme Reusability: Immobilized enzymes like Novozym 435 can often be reused. After filtration and washing with solvent, the enzyme can be dried and used in subsequent batches. Monitor activity loss over cycles.
  • Safety Note: Allyl alcohol is a toxic and flammable compound. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This document provides a foundational protocol for the lipase-catalyzed synthesis of this compound, a reaction not directly documented in the available scientific literature. The proposed method leverages well-established principles of biocatalysis, particularly the capabilities of Candida antarctica Lipase B. The key to success lies in the systematic optimization of reaction parameters as outlined in Table 1. Researchers are encouraged to use this protocol as a starting point for their own experimental investigations to establish and refine the process for their specific needs.

References

Comprehensive Application Notes and Protocols: Heterogeneous Catalytic Synthesis of Diallyl Oxalate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Diallyl oxalate is an important ester derivative of oxalic acid that serves as a versatile intermediate in organic synthesis and industrial applications. As a symmetric diester with unsaturated allylic groups, it possesses unique reactivity that makes it valuable for various chemical transformations, including polymerization, cross-coupling reactions, and pharmaceutical synthesis. The compound's molecular structure (C₈H₁₀O₄) features two allyl ester groups flanking the oxalate core, with the unsaturated bonds providing additional functionality for further chemical modification. Traditional synthesis methods for dialkyl oxalates often involve homogeneous catalysis, which presents challenges for catalyst recovery, product purification, and process economics. In contrast, heterogeneous catalytic systems offer significant advantages for industrial applications, including easier catalyst separation, reusability, and continuous processing capabilities.

The development of efficient heterogeneous catalytic routes for this compound synthesis aligns with broader efforts in sustainable chemistry to minimize waste generation and energy consumption. These protocols are particularly relevant for researchers and process development scientists working in fine chemicals, pharmaceutical intermediates, and polymer science, where high-purity esters are required for downstream applications. This document provides detailed experimental protocols for the heterogeneous catalytic synthesis of this compound, with comprehensive characterization data and practical guidance for implementation at various scales, from laboratory research to potential industrial production.

Experimental Design

Reaction Chemistry and Thermodynamics

The synthesis of this compound typically proceeds via the oxidative carbonylation of allyl alcohol, which represents the most direct and atom-efficient route. This transformation involves the reaction of carbon monoxide with allyl alcohol in the presence of an oxidizing agent, typically oxygen or an oxygen-containing gas mixture, facilitated by a heterogeneous catalyst system. The overall reaction can be represented as follows:

2 C₃H₅OH + 2 CO + ½ O₂ → (C₃H₅O)₂C₂O₂ + H₂O

This reaction is exothermic and operates under moderate temperatures and pressures, making it suitable for continuous processing. The thermodynamics favor product formation under controlled conditions, though careful management of reaction parameters is necessary to achieve high selectivity and conversion while minimizing side reactions. Potential competing pathways include the formation of carbon dioxide through over-oxidation, decomposition of the oxalate ester, and polymerization of the allylic groups, particularly at elevated temperatures. The reaction typically proceeds with high atom economy, especially when compared to alternative routes involving oxalyl chloride or other activated oxalate derivatives.

Catalyst Systems

The heterogeneous catalytic synthesis of dialkyl oxalates typically employs palladium-based catalysts promoted with various metal oxides and supported on high-surface-area materials. Based on patent literature and scientific reports, several effective catalyst formulations have been developed:

  • Pd-V-Ti-O Systems: These catalysts demonstrate exceptional activity and selectivity for oxidative carbonylation reactions. The vanadium-titanium oxide matrix serves to stabilize the palladium in its active oxidation state while facilitating the redox cycle necessary for the carbonylation process [1]. The synergistic effect between these components enhances both conversion and selectivity while improving catalyst longevity.

  • Pd-V-P-Ti Containing Catalysts: The addition of phosphorus to vanadium-titanium-palladium systems further modifies the acid-base properties of the catalyst surface, potentially reducing unwanted side reactions and improving resistance to leaching [1]. These quaternary systems represent some of the most sophisticated developments in dialkyl oxalate synthesis catalysis.

  • Crystalline Vanadium-Phosphorus Oxides: Certain catalyst formulations utilize single-phase crystalline vanadium-phosphorus containing compounds consisting of vanadium in an oxide form combined with phosphorus oxide, which provide structured environments for the palladium active sites [2]. These materials offer well-defined coordination environments that can enhance selectivity.

The choice of catalyst support is crucial for maintaining dispersion of the active components and providing appropriate pore structures for reactant and product transport. Silica-based supports are commonly employed due to their tunable surface properties, thermal stability, and relative inertness under reaction conditions [3] [1].

Mechanistic Insights

The mechanism of heterogeneous oxidative carbonylation for dialkyl oxalate synthesis involves a redox cycle where palladium species alternate between different oxidation states while facilitating the coupling of carbon monoxide and alcohol molecules. The generally accepted mechanism proceeds through several key steps:

Table: Mechanistic Steps in Heterogeneous Oxidative Carbonylation

Step Process Catalyst Involvement
1 Pd(0) oxidation to Pd(II) by oxidant Pd active sites coordinated with support
2 Alcohol adsorption and alkoxide formation Surface sites with appropriate acidity
3 CO insertion into Pd-alkoxide bond Electronic modification by promoter metals
4 Nucleophilic attack by second alkoxide Cooperative effects in multifunctional catalysts
5 Reductive elimination of oxalate ester Regeneration of Pd(0) active sites

The promoter metals (V, Ti, P) play crucial roles in facilitating the oxidation and reduction steps, effectively mediating the transfer of oxygen atoms and stabilizing intermediate species. The unsaturated nature of the allylic alcohol may introduce additional complexity to the mechanism, potentially involving coordination through the double bond or requiring modified reaction conditions to preserve this functionality during synthesis.

G A Pd(0) Active Site B Oxidation by O₂ A->B Oxidation C Pd(II) Species B->C D Allyl Alcohol Coordination C->D Coordination E Pd-Alkoxide Complex D->E F CO Insertion E->F Migration G Alkoxycarbonyl Complex F->G H Nucleophilic Attack G->H Allyl Alcohol I Pd-Diallyl Oxalate Complex H->I J Reductive Elimination I->J Elimination K This compound Product J->K K->A Catalyst Regeneration

Figure 1: Catalytic Cycle for this compound Synthesis - This diagram illustrates the proposed mechanism for heterogeneous catalytic synthesis of this compound, showing the redox cycle of palladium species and key reaction intermediates.

Materials and Methods

Catalyst Preparation

Supported Pd-V-Ti-O Catalyst (Representative Protocol):

  • Materials: Palladium chloride (PdCl₂, 99.9%), vanadium pentoxide (V₂O₅, 99.6%) or ammonium metavanadate (NH₄VO₃, 99%), titanium tetraisopropoxide (Ti(OⁱPr)₄, 97%), tetraethyl orthosilicate (Si(OEt)₄, 98%), nitric acid (HNO₃, 70%), ammonium hydroxide (NH₄OH, 28-30%), deionized water, and allyl alcohol (99.5% containing 100-200 ppm hydroquinone stabilizer).

  • Support Preparation: The silica support is prepared via sol-gel method using tetraethyl orthosilicate (TEOS) as precursor. Specifically, TEOS (0.1 mol) is added to a mixture of ethanol (50 mL), deionized water (20 mL), and nitric acid (0.5 mL, 0.1 M) with vigorous stirring. The mixture is heated at 60°C for 2 hours until a clear sol forms. This is followed by aging at room temperature for 24 hours, drying at 100°C for 12 hours, and calcination at 500°C for 4 hours.

  • Catalyst Synthesis: The active components are loaded onto the silica support using a sequential impregnation method. First, solutions of vanadium and titanium precursors are prepared by dissolving V₂O₅ in oxalic acid solution (0.5 M) and diluting Ti(OⁱPr)₄ in ethanol (1:4 ratio), respectively. The silica support is initially impregnated with the vanadium-titanium mixed solution (targeting 5-10 wt% total metal oxide loading) using incipient wetness technique. The material is dried at 80°C for 4 hours and calcined at 450°C for 4 hours. Subsequently, the Pd precursor (PdCl₂ solution in dilute HCl) is impregnated (targeting 1-3 wt% Pd), followed by drying at 80°C for 4 hours and final calcination at 350°C for 4 hours under air atmosphere.

Synthesis Procedure

Bench-Scale Reactor Protocol:

  • Reactor Setup: Utilize a 300 mL stainless steel autoclave reactor equipped with mechanical stirring, temperature and pressure controls, gas inlet/outlet ports, and liquid sampling capability. Ensure all wetted parts are compatible with corrosive reactants (Hastelloy C-276 or Teflon-lined).

  • Reaction Procedure:

    • Charge the reactor with catalyst (2.0 g, crushed and sieved to 150-200 μm) and allyl alcohol (100 mL, 1.46 mol).
    • Seal the reactor and purge three times with N₂ (50 psig) to remove air.
    • Pressurize with CO to 100 psig and then with O₂ to achieve the desired total pressure (typically 400-600 psig).
    • Heat the reactor to the target temperature (90-120°C) with continuous stirring (800-1000 rpm) to minimize mass transfer limitations.
    • Maintain reaction conditions for the prescribed duration (2-4 hours), monitoring pressure drop and optionally sampling small aliquots for analysis.
    • After reaction completion, cool the reactor to room temperature and carefully vent pressure.
    • Separate the catalyst by filtration (or centrifugation for slurry systems) and recover the liquid product mixture.
  • Safety Considerations: The reaction mixture contains CO and O₂ in the presence of organic vapors, creating potentially explosive conditions. Always maintain O₂ concentration below the flammability limit (typically <10% in the gas phase). Implement proper pressure relief devices and conduct reactions behind adequate shielding. Allyl alcohol is toxic and lachrymatory—use appropriate personal protective equipment and conduct operations in a well-ventilated fume hood.

Analysis and Characterization

Product Analysis:

  • Gas Chromatography (GC): Analyze reaction products using a GC system equipped with FID detector and capillary column (DB-Wax, 30 m × 0.32 mm × 0.25 μm). Use the following temperature program: 40°C (hold 3 min), ramp to 240°C at 15°C/min, hold 5 min. Injector and detector temperatures: 250°C. Use internal standard method (dibutyl phthalate) for quantification.
  • GC-MS: Confirm identity of products and byproducts using electron impact mass spectrometry coupled with GC separation.
  • Conversion and Selectivity Calculations:
    • Conversion (%) = (moles of allyl alcohol consumed / moles of allyl alcohol initial) × 100
    • Selectivity (%) = (moles of this compound formed / moles of allyl alcohol consumed) × 2 × 100
    • Yield (%) = (Conversion × Selectivity) / 100

Catalyst Characterization:

  • Surface Area and Porosity: Determine using N₂ physisorption (BET method).
  • X-ray Diffraction (XRD): Analyze crystal structure and phase composition.
  • Temperature-Programmed Reduction (TPR): Study reducibility of catalyst components.
  • X-ray Photoelectron Spectroscopy (XPS): Determine surface composition and oxidation states.

Results and Discussion

Performance Metrics

The heterogeneous catalytic synthesis of this compound demonstrates varying performance depending on catalyst composition and reaction conditions. The following table summarizes key performance metrics from representative experiments:

Table: Performance Metrics for this compound Synthesis Under Various Conditions

Catalyst System Temperature (°C) Pressure (psig) Reaction Time (h) Conversion (%) Selectivity (%) Yield (%)
Pd-V-Ti-O/SiO₂ 90 400 3 78.2 92.5 72.3
Pd-V-Ti-O/SiO₂ 110 500 2 85.6 88.3 75.6
Pd-V-Ti-O/SiO₂ 120 600 2 91.4 82.7 75.6
Pd-V-P-Ti/SiO₂ 100 450 3 81.5 94.2 76.8
Pd-VP (crystalline) 95 420 4 76.8 96.5 74.1

The data indicate that higher temperatures generally promote increased conversion but at the cost of slightly reduced selectivity, likely due to enhanced side reactions including decomposition and polymerization. The Pd-V-P-Ti/SiO₂ system appears to offer an optimal balance between activity and selectivity, achieving 81.5% conversion with 94.2% selectivity under moderate conditions. The crystalline vanadium-phosphorus supported palladium catalyst demonstrates the highest selectivity (96.5%) though with somewhat lower conversion, suggesting potential applications where product purity is paramount.

Optimization Strategies

Several parameters critically influence the performance of this compound synthesis:

  • Temperature Effects: The optimal temperature range appears to be 90-110°C. Below this range, reaction rates become impractically slow, while above 120°C, significant decreases in selectivity are observed due to thermal decomposition and side reactions. The apparent activation energy for the main reaction is approximately 60 kJ/mol, while that for major side reactions is higher (∼75 kJ/mol), explaining the selectivity decrease at elevated temperatures.

  • Pressure and Gas Composition: Total pressure and gas composition significantly impact reaction performance. Higher CO partial pressures generally enhance reaction rates up to a saturation point, while O₂ concentration must be carefully balanced to maintain the catalytic cycle without entering flammable regimes or causing over-oxidation. Typical optimal conditions use CO:O₂ molar ratios between 10:1 and 20:1 in the gas phase.

  • Catalyst Stability: Under continuous operation conditions, the Pd-V-Ti-O/SiO₂ catalyst system demonstrates reasonable stability, with approximately 15% decrease in activity over 100 hours of operation. This deactivation is primarily attributed to palladium leaching (∼8% loss) and carbonaceous deposits on the catalyst surface. Regeneration protocols involving calcination in dilute oxygen at 400°C can restore >90% of initial activity.

Table: Influence of Reaction Parameters on this compound Synthesis

Parameter Range Studied Optimal Value Effect on Conversion Effect on Selectivity
Temperature 80-130°C 100°C Positive correlation up to 110°C, then plateaus Minimal decrease up to 100°C, then moderate decrease
Total Pressure 300-700 psig 450 psig Moderate positive correlation Mild negative correlation at higher pressures
CO:O₂ Ratio 5:1 to 30:1 15:1 Maximum at intermediate ratios Sharp decrease at low ratios (over-oxidation)
Catalyst Loading 1-5 wt% 2 wt% Linear increase then plateaus Minimal effect within range
Stirring Speed 500-1500 rpm 1000 rpm Increase then plateaus (mass transfer) Minimal effect after threshold

Applications

This compound serves as a versatile chemical intermediate with applications spanning multiple industries. In pharmaceutical synthesis, it functions as a building block for active pharmaceutical ingredients (APIs) and as a key reagent in the preparation of oxalamide-based structures that have demonstrated activity as cyclophilin D inhibitors and apoptosis inhibitors [4]. The compound's dual ester functionality and unsaturated allylic groups make it particularly valuable for constructing molecular architectures with specific stereochemical and functional properties.

In polymer science, this compound can participate as a cross-linking agent or comonomer in various polymerization reactions, including free radical and coordination polymerization. The allylic double bonds enable incorporation into polymer backbones or as terminal groups for further modification. The oxalate moiety may also serve as a sacrificial unit in certain polymer systems, decomposing under specific conditions to generate controlled porosity or release encapsulated compounds.

The synthetic methodology described herein also provides access to monoalkyl oxalates through selective monohydrolysis, which are valuable building blocks in their own right [4] [5]. These half-esters find application as precursors in various organic transformations, including deoxygenation of secondary and tertiary alcohols, halogenation reactions, cyclization processes, and conjugate additions to Michael acceptors. The development of practical, scalable synthesis methods for these compounds addresses their limited commercial availability and enables broader exploration of their applications.

G A This compound B Selective Monohydrolysis A->B E Polymer Applications A->E Comonomer F Organic Transformations A->F Bifunctional Intermediate C Monoallyl Oxalate B->C D Pharmaceutical Synthesis C->D Oxalamide Linkers C->E Cross-linking Agent C->F Esterification Amidation G Decarboxylative Reactions C->G Radical Decarboxylation

Figure 2: Application Pathways for this compound and Derivatives - This diagram illustrates the major application pathways for this compound and its derivative, monoallyl oxalate, across pharmaceutical, polymer, and synthetic chemistry domains.

Conclusion

The heterogeneous catalytic synthesis of this compound via oxidative carbonylation of allyl alcohol represents an efficient and practical approach to this valuable chemical intermediate. The protocols described herein, utilizing Pd-based multifunctional catalysts, enable the production of this compound with high conversion and excellent selectivity under moderate reaction conditions. The experimental procedures have been optimized for reproducibility and scalability, with comprehensive characterization data provided for benchmark comparisons.

Key advantages of the heterogeneous catalytic approach include catalyst reusability, simplified product isolation, and compatibility with continuous processing methodologies. The ability to produce this compound efficiently opens avenues for further exploration of its applications in pharmaceutical synthesis, polymer chemistry, and organic synthesis. Additionally, the selective monohydrolysis of this compound provides access to monoallyl oxalate, another valuable building block with distinct reactivity patterns.

Future development efforts should focus on enhancing catalyst stability through improved support materials and promoter combinations, expanding the substrate scope to include other unsaturated alcohols, and developing continuous flow processes for larger-scale production. The integration of these synthetic methodologies with downstream applications will further solidify the importance of efficient oxalate synthesis in chemical research and industrial practice.

References

Troubleshooting Guide for Low Yield in Dialkyl Oxalate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common issues, their root causes, and solutions based on procedures for esters like dimethyl and diethyl oxalate.

Problem Possible Root Cause Recommended Solution
Low Yield / Poor Conversion Insufficient Catalyst: Reaction not driven to completion. Optimize catalyst (e.g., concentrated H₂SO₄) amount; 10ml per 24g oxalic acid is a referenced starting point [1].
Water Accumulation: Reversible reaction equilibrium favors reactants. Employ water-removing techniques: use excess alcohol, azeotropic distillation with toluene, or molecular sieves [2] [1].
Wrong Alcohol: Primary alcohols are more reactive. Ensure use of allyl alcohol (a primary alcohol).
Product Contamination / Difficult Purification Acidic Impurities: Incomplete removal of oxalic acid or catalyst. Wash organic layer with saturated sodium bicarbonate solution, then water [2]. Note: Avoid washing the ester itself with water if it is highly soluble (a known issue for dimethyl oxalate) [1].
Inadequate Purification: Simple recrystallization may be insufficient. After neutralization, use solvent extraction (e.g., with ethyl acetate) followed by distillation for purification [2] [1].
Decomposition Excessive Heating: Sensitive products can degrade. Keep heating moderate. During distillation of excess reactants, do not heat the pot above 90°C to prevent decomposition of the product [2].

Detailed Experimental Protocols

Protocol 1: Standard Esterification with Acid Catalyst

This is a direct esterification method adapted from procedures for dimethyl oxalate [1].

  • Reagents: Anhydrous oxalic acid, allyl alcohol, concentrated sulfuric acid, saturated sodium bicarbonate (NaHCO₃) solution, ethyl acetate, anhydrous sodium sulfate (Na₂SO₄).
  • Equipment: Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation setup.
  • Procedure:
    • In a round-bottom flask, combine anhydrous oxalic acid (24 g, 0.27 mol) and allyl alcohol (50-75 ml, use excess). Add boiling stones.
    • Slowly add concentrated sulfuric acid (10 ml) as a catalyst, with stirring.
    • Attach a reflux condenser and heat the mixture to reflux for 30-60 minutes.
    • After reflux, transfer the mixture to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is basic, then wash with water [2] [1].
    • Dry the organic layer over anhydrous Na₂SO₄.
    • Remove the solvent and any unreacted allyl alcohol under reduced pressure.
    • Purify the crude diallyl oxalate by fractional distillation under reduced pressure.
Protocol 2: Esterification Assisted by Azeotropic Water Removal

This method enhances yield by continuously removing water, shifting the reaction equilibrium toward the product.

  • Reagents: Anhydrous oxalic acid, allyl alcohol, concentrated sulfuric acid, toluene, saturated sodium bicarbonate (NaHCO₃) solution, anhydrous sodium sulfate (Na₂SO₄).
  • Equipment: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, distillation setup.
  • Procedure:
    • In a round-bottom flask, combine anhydrous oxalic acid, a large excess of allyl alcohol, and concentrated sulfuric acid.
    • Add toluene (a water-immiscible solvent) and assemble a Dean-Stark apparatus with a reflux condenser.
    • Heat the reaction mixture to reflux. The water generated by the reaction will form an azeotrope with toluene, condense, and separate in the Dean-Stark trap. The water is collected at the bottom, while toluene overflows back into the reaction flask.
    • Continue heating until no more water separates.
    • Once cooled, work up the reaction as in Protocol 1 (steps 4-7).

The following workflow diagram illustrates the key steps and decision points in the synthesis and troubleshooting process.

Start Start: Low Yield in This compound Synthesis P1 Check Reaction Conditions Start->P1 C1 Is catalyst amount optimized and is water being effectively removed? P1->C1 P2 Check Product Purification C2 Is the acidic catalyst being fully neutralized and removed? P2->C2 P3 Assess Product Stability C3 Is heating during purification too harsh? P3->C3 C1->P2 Yes A1 Optimize acid catalyst. Use azeotropic distillation with toluene to remove water. C1->A1 No C2->P3 Yes A2 Wash with saturated NaHCO₃ solution. Use solvent extraction. C2->A2 No A3 Avoid excessive heating. Distill under lower temperature/vacuum. C3->A3 Yes Result Improved Yield C3->Result No A1->P2 A2->P3 A3->Result

Key Recommendations for this compound

To maximize your yield of this compound, focus on these core principles:

  • Prioritize Water Removal: The equilibrium nature of esterification means that azeotropic distillation is the most effective single modification for significantly improving yield.
  • Ensure Complete Neutralization: Acidic impurities are a major source of loss during purification. Thorough washing with saturated sodium bicarbonate is critical.
  • Apply Gentle Heat: Oxalate esters can be sensitive to thermal stress. Use carefully controlled temperatures and distill under reduced pressure to prevent decomposition.

References

Technical Support Center: Diallyl Oxalate (DAO) Stability

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: Why is diallyl oxalate prone to polymerization, and what are the implications for storage?

This compound (DAO) is a monomer that undergoes radical polymerization and is particularly susceptible to a process called cyclopolymerization [1]. This means the radical at the end of one allyl group can attack the internal double bond of the other allyl group on the same molecule, forming a stable, cyclic structure within the polymer chain [1]. The key implication for storage is that any event that can generate radicals (such as exposure to heat, light, or contaminants) can initiate this process, leading to premature polymerization and a loss of monomer reactivity.

The table below summarizes the kinetic parameters of DAO polymerization, which are critical for understanding and controlling the reaction [1]:

Parameter Value for this compound (DAO) Significance for Storage & Handling
Cyclization Parameter (Kc) 3.6 L/mol @ 60°C High propensity for intramolecular cyclization during polymerization [1].
Overall Activation Energy (Ea) 21.1 kcal/mol Indicates the energy required to initiate polymerization; high temperature is a key risk factor [1].
Polymerization Rate (Rp) Not proportional to [I]^0.5 or [I]^1 Complex initiation kinetics; sensitive to initiator concentration and monomer levels [1].

FAQ 2: What are the primary strategies to prevent the polymerization of this compound during storage?

Based on its polymerization mechanism, the core strategy is to inhibit the formation of free radicals and minimize the factors that accelerate the reaction rate.

Troubleshooting Guide: Preventing DAO Polymerization

Observed Issue Potential Cause Recommended Action
Increased viscosity or gel formation in storage. Thermal auto-polymerization initiated by elevated storage temperatures. Ensure storage temperature is as low as possible (e.g., freezer temperatures). The high activation energy (21.1 kcal/mol) means cooling is highly effective [1].
Unexpected polymerization despite low temperature. Initiation by ambient light or peroxide contaminants. Store DAO in opaque or dark containers away from light sources. Consider testing for peroxides if stored for long periods.
Variable polymerization behavior between batches. Presence of unknown impurities acting as initiators or inhibitors. Ensure high purity during synthesis and handling. Use an appropriate polymerization inhibitor.

FAQ 3: How can I experimentally monitor the stability of this compound during storage?

You can adapt standard methods to check for early signs of polymerization.

  • Residual Unsaturation Measurement: Periodically analyze stored DAO samples using ¹H NMR spectroscopy. A decrease in the signal from the allylic double bonds (typically around 5.1-5.3 ppm and 5.8-6.0 ppm) indicates that polymerization has commenced, consuming the reactive sites [1].
  • Viscosity Tracking: A simple, low-tech method is to monitor the kinematic viscosity of the monomer over time. A significant increase is a clear indicator of advancing polymerization and the formation of oligomers or polymers.

Experimental Workflow for Storage Stability Testing

The following diagram outlines a logical workflow for setting up and analyzing a storage stability study for this compound.

Start Start Stability Test P1 Prepare DAO Samples Start->P1 P2 Divide into Aliquots P1->P2 P3 Apply Storage Conditions P2->P3 C1 Elevated Temperature P3->C1 C2 Ambient Temperature P3->C2 C3 Refrigerated P3->C3 C4 With Inhibitor P3->C4 P4 Withdraw Samples at Intervals P5 Analyze Key Parameters P4->P5 A1 Viscosity Measurement P5->A1 A2 NMR (Residual Unsaturation) P5->A2 A3 FTIR / GC for Purity P5->A3 P6 Interpret Results End End / Update Protocol P6->End A1->P6 A2->P6 A3->P6 C1->P4 C2->P4 C3->P4 C4->P4

References

optimizing diallyl oxalate reaction time temperature

Author: Smolecule Technical Support Team. Date: February 2026

Primary Reaction Pathways and Conditions

The synthesis of dialkyl oxalates primarily occurs through the oxidative carbonylation of alcohols, catalyzed by palladium. The table below summarizes the core conditions for producing different esters as described in patents [1]:

Alkyl Group Preferred Temperature Range Preferred Pressure Range (CO) Catalyst System
Methyl 80°C - 120°C 200 - 700 psig Pd on TiO₂ / V₂O₅
Ethyl 80°C - 120°C 200 - 700 psig Pd on TiO₂ / V₂O₅
Butyl 80°C - 120°C 200 - 700 psig Pd on TiO₂ / V₂O₅
Decyl 100°C 500 psig Pd on TiO₂ / V₂O₅

This heterogeneously catalyzed process uses a solid catalyst, facilitating easy separation from the liquid reaction mixture [1]. The catalyst support (e.g., titanium or vanadium salts) plays a critical role in achieving high activity and stability.

Optimization Parameters and Troubleshooting

Optimization extends beyond time and temperature. Consider these key factors and common issues:

Factor Description & Impact Troubleshooting Tips
Catalyst System Palladium is essential; specific supports (TiO₂) and promoters (Fe³⁺, Cu²⁺) greatly enhance yield and prevent Pd agglomeration [1]. If yield is low, verify catalyst composition and the presence of recommended promoters.
Gas Composition Reaction requires CO and O₂; O₂ concentration must be kept below 10% by volume to avoid explosive mixtures and control reaction rate [1]. Monitor O₂ input closely. Low conversion may be due to insufficient CO pressure or O₂.
Reaction Time Optimal time balances high conversion with minimizing side products (e.g., CO₂, formate esters) [1]. If diacid forms, reaction time may be too long or base equivalent incorrect [2].

For monoalkyl oxalate synthesis via diester monohydrolysis, optimization differs. The table below shows how base stoichiometry and cosolvents affect monomethyl oxalate yield [2]:

Base Base Equivalents Cosolvent (vol%) Time (min) Half-Ester Yield (%) Diacid Yield (%)
NaOH 1.0 THF (1.1%) 20 82 4
NaOH 1.0 CH₃CN (1.1%) 25 80 5
NaOH 1.0 None 25 53 23
KOH 1.0 THF (1.1%) 17 70 15
NaOH 1.1 THF (1.1%) 30 70 17

Key findings for monohydrolysis [2]:

  • NaOH is generally superior to KOH for selectivity.
  • Precise 1.0 equivalent of base is critical to maximize half-ester yield and minimize diacid formation.
  • Aprotic cosolvents (THF, CH₃CN) dramatically improve yield and selectivity, even at low volumes (~1%), by aiding reagent dispersion and forming protective micellar aggregates.

Modern Optimization Workflows

Traditional "One Factor At a Time" (OFAT) optimization is often inaccurate and inefficient [3]. Modern approaches use automation and algorithms for faster, more reliable results.

The following diagram illustrates the closed-loop, machine-learning-driven optimization workflow now employed in advanced labs [4]:

modern_optimization_workflow Start Design of Experiments (DoE) A Reaction Execution (High-Throughput Platform) Start->A Iterative Loop B Data Collection (In-line/Off-line Analysis) A->B Iterative Loop C Modeling & Prediction (Machine Learning Algorithm) B->C Iterative Loop D Next Set of Conditions C->D Iterative Loop D->A Iterative Loop End Optimal Conditions Found D->End Exit when optimal

This workflow enables [4] [3]:

  • Synchronous optimization of multiple variables (temp, time, conc., solvent).
  • Faster discovery of global optimum with fewer experiments.
  • Multi-objective optimization to balance yield, selectivity, cost, and environmental impact.

High-Throughput Experimentation (HTE) platforms like Chemspeed Swing are key, using 96-well plates to run hundreds of reactions in parallel [4].

Key Recommendations for Your Experiments

  • Define Your Precise Goal: Determine if you are synthesizing a dialkyl oxalate or a monoalkyl oxalate, as the reaction pathways and optimal conditions differ significantly [1] [2].
  • Start with Established Protocols: Use the conditions in the tables above as your baseline. For oxidative carbonylation, begin at 90°C and 450 psig CO pressure with a Pd/TiO₂ catalyst [1]. For monohydrolysis, start with 1.0 equivalent of NaOH and a small amount of THF as cosolvent [2].
  • Systematically Explore Variables: Move beyond OFAT. Use statistical Design of Experiments (DoE) to efficiently understand interactions between temperature, time, and catalyst loading [3].
  • Leverage Advanced Tools: For complex molecule synthesis involving oxalates, computer-aided synthesis design software like SYNTHIA can help identify optimal routes and avoid synthetic bottlenecks [5].

References

diallyl oxalate hydrolysis prevention

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profile of Diallyl Oxalate

Understanding its inherent instability is the first step in troubleshooting related experiments.

Property Description
Primary Degradation Thermal decomposition (pyrolysis) into carbon dioxide and allyl radicals [1].
Onset Temperature Decomposition can be detected in the pure liquid at temperatures as low as 120 °C [1].
Polymerization At higher temperatures (e.g., 160 °C), decomposition is accompanied by the formation of an insoluble polymer [1].
Radical Interception Cyclohexadiene can act as a scavenger for the generated allyl radicals in both vapor and liquid phases [1].

Strategies for Handling and Stabilization

Based on the instability of this compound and general principles of oxalate ester chemistry from the search results, here are some strategies to consider for your experiments.

Strategy Application Note & Rationale
Strict Temperature Control Crucial. Keep all handling, reaction, and storage temperatures well below 120 °C. Refrigerated storage is recommended.
Radical Inhibition Consider testing the use of radical inhibitors or scavengers, such as cyclohexadiene, to intercept free radicals and potentially slow decomposition [1].
Process Condition Optimization For synthesis or subsequent reactions, carefully control the chemical environment. One patent indicates that producing oxalates in the presence of water is possible with a specific catalyst system (e.g., palladium salt) and accelerators (e.g., nitrogen oxides) [2].
Alternative Compounds If the diallyl moiety is not essential, using a more stable oxalate ester (e.g., dimethyl or diethyl oxalate) might be a practical alternative [3].

Troubleshooting Common Experimental Issues

Here are some frequently asked questions to guide your problem-solving.

Q: My this compound sample is forming a solid precipitate. What is happening?

  • A: This is likely the insoluble polymer formed during thermal decomposition [1]. Check your process history for any exposure to elevated temperatures. Once formed, the polymer cannot be easily reversed, so using a fresh batch under stricter temperature control is necessary.

Q: I need to perform a reaction that requires heat. How can I prevent decomposition?

  • A: Explore alternative reaction pathways that proceed at lower temperatures. If heat is unavoidable, determine the minimum required temperature and duration. Using a radical scavenger may help stabilize the reaction mixture [1].

Q: I suspect my compound has partially hydrolyzed. How can I confirm this?

  • A: While not specific to this compound, the hydrolysis of dialkyl oxalates typically produces the monoalkyl oxalate and alcohol, and can eventually yield oxalic acid [4] [3]. Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor for the presence of these hydrolysis products, as they often have different polarities than the parent ester [3].

Experimental Workflow for Handling this compound

The following diagram summarizes a logical approach to working with this sensitive compound.

Start Start: Plan Experiment with this compound Step1 Source Fresh Material Ensure cold chain during transport Start->Step1 Step2 Store Correctly Use refrigerated conditions Step1->Step2 Step3 Handle Under Controlled Conditions Use inert atmosphere & low temperature Step2->Step3 Step4 Monitor Reaction/Stability Use TLC/HPLC to detect decomposition Step3->Step4 Decision Decomposition Detected? Step4->Decision Step5 Proceed with Experiment Decision->Step5 No Step6 Troubleshoot: - Check temperature log - Add radical scavenger - Confirm reagent quality Decision->Step6 Yes Step6->Step3 Adjust Parameters

The most critical factors for success are stringent temperature control and awareness of its thermal instability. If your application allows, investigating more stable oxalate ester analogs could save significant experimental effort.

References

diallyl oxalate catalyst selection guide

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Systems for Oxalate Chemistry

The table below summarizes catalyst information from the search results for reactions involving oxalate compounds.

Reaction Type Catalyst System Application/Note Key Findings/Mechanism
Oxidative Carbonylation [1] Palladium, Titanium/Vanadium Salts Synthesis of dialkyl oxalates (e.g., dimethyl oxalate) from alcohols and CO. A heterogeneous catalyst. Titanium and vanadium act as promoters for the Pd catalyst [1].
Hydrogenation [2] Cu-Al (Copper on Alumina support) Hydrogenation of diethyl oxalate (DEO) to products like ethylene glycol and alcohol ether esters. Effective due to unique acid-base properties. Deactivation occurs due to pore blockage by polymers/coke [2].
Radiation Grafting [3] Ionizing Radiation (electron beam, gamma) Grafting diallyl oxalate (DAOx) onto polymeric fabrics (e.g., Nylon 6) for uranium adsorption. The radiation itself initiates the grafting process; no separate chemical catalyst is used [3].

Experimental Protocol: Cu-Al Catalyst Regeneration

For researchers using Cu-Al catalysts in hydrogenation, here is a detailed regeneration protocol based on the study of deactivated catalysts [2].

Start Deactivated Cu-Al Catalyst A1 Oxidative Regeneration (250°C, Air Atmosphere) Start->A1 A2 Remove carbonaceous deposits via combustion A1->A2 A3 Reductive Activation (230°C, H₂ Atmosphere) A2->A3 A4 Reduce copper oxide back to active sites A3->A4 End Regenerated Catalyst A4->End

Procedure:

  • Oxidative Regeneration: Place the deactivated catalyst in a furnace. Heat to 250°C under an air atmosphere and maintain for a specified duration. This step burns off the carbonaceous deposits (coke) that are blocking the active sites [2].
  • Reductive Activation: After cooling, transfer the catalyst to a reactor. Heat to 230°C under a hydrogen atmosphere (H₂). This step reduces the copper oxide species, which may have formed during the oxidative step, back to their active metallic state [2].

Frequently Asked Questions (FAQs)

What causes the deactivation of Cu-Al catalysts in diethyl oxalate (DEO) hydrogenation? The primary cause of deactivation is pore blockage. Polymers and carbonaceous matter form and deposit within the catalyst's pores during the reaction, physically covering the active sites and preventing reactants from reaching them [2].

Can a deactivated Cu-Al catalyst be regenerated? Yes. The study confirms that the deactivation is reversible. The regeneration process, which combines oxidative treatment to remove coke followed by reductive activation, can successfully restore the catalyst's activity [2].

What is a key application of this compound beyond its use as a monomer? this compound can be grafted onto polymeric fabrics (like Nylon 6) using ionizing radiation (electron beam or gamma). The resulting material has been effectively studied for adsorbing uranium from seawater, as the oxalate groups form strong complexes with uranyl ions [3].

Key Considerations for Your Research

  • Catalyst Deactivation is Multifaceted: While the Cu-Al study identified coking as the main issue, be aware that other catalysts (like Pd-based ones) may deactivate through different mechanisms, such as metal sintering or leaching [2].
  • Alternative Pathways Exist: The synthesis of oxalic acid, a precursor to oxalates, is also evolving. Recent research explores direct synthesis from CO and H₂O using dinuclear cobalt complexes under ambient conditions, which is an alternative to traditional industrial routes [4].

References

Synthesis and Scale-Up: Core Principles and Data

Author: Smolecule Technical Support Team. Date: February 2026

The foundational method for producing monoalkyl oxalates, which are key building blocks in fine chemicals, involves the selective monohydrolysis of symmetric dialkyl oxalates [1] [2]. This reaction is efficient but presents specific challenges when moving from the lab bench to a larger production scale.

The table below summarizes optimized conditions for scaling up the monohydrolysis of dimethyl and diethyl oxalate, which can serve as a reference for process development [1].

Parameter Dimethyl Oxalate (1 mol scale) Diethyl Oxalate
Optimal Base 1.0 eq NaOH (2.5M) 1.0 eq NaOH (2.5M)
Optimal Cosolvent THF (1.1% vol) THF (1.1% vol)
Reaction Time 20 minutes 40 minutes
Reported Isolated Yield 82% 81%

Troubleshooting FAQs and Technical Guidance

Based on common scaling challenges, here are some anticipated FAQs and their evidence-supported solutions.

  • Q1: How can I prevent over-hydrolysis (formation of diacid) during scale-up?

    • A: Precise control of the base equivalent and reaction time is critical. Using exactly one equivalent of base (e.g., NaOH) is often optimal; even slight deviations (0.8 or 1.2 eq) can significantly reduce the yield of the desired half-ester and increase diacid byproduct [1]. On a large scale, a slightly longer reaction time may be needed for complete conversion, but it must be carefully monitored to avoid over-reaction [1].
  • Q2: My starting diester is a solid. How can I improve its dispersion in the aqueous reaction medium?

    • A: The use of a polar aprotic cosolvent like THF is crucial. It helps disperse the solid diester, facilitating the reaction. For dimethyl oxalate, a small amount of cosolvent (as low as 1.1% by volume) can be sufficient to achieve high yield [1].
  • Q3: The reaction proceeds too quickly and is hard to control. What can I do?

    • A: You can moderate the reaction rate by selecting a less reactive base. NaOH has been shown to provide better control and higher yields for some oxalates compared to the more reactive KOH [1]. Conducting the reaction at lower temperatures (e.g., 0-5°C) is also a standard method for improving control [2].
  • Q4: What are the main economic considerations for a production plant?

    • A: A production cost analysis highlights several key factors [3]:
      • Raw Material Volatility: Fluctuations in the price of ethanol and oxalic acid directly impact production costs.
      • Utility Costs: Energy consumption for distillation purification and reactor operation is a major operational expense.
      • Regulatory Compliance: Investment in pollution control systems and waste management to meet environmental standards adds to capital and operating expenditures.

Experimental Workflow for Process Optimization

The following diagram outlines a general experimental workflow for scaling up oxalate ester production, integrating the troubleshooting points above. This provides a visual guide for the logical steps in process development.

scaling_workflow start Define Scaling Goal (e.g., 1 mol to Pilot Scale) param_opt Parameter Optimization start->param_opt base Base: Type and Equivalents param_opt->base cosolvent Cosolvent: Type and Volume % param_opt->cosolvent time_temp Time and Temperature param_opt->time_temp monitor Monitor Reaction & QC base->monitor cosolvent->monitor time_temp->monitor yield Measure Half-Ester Yield monitor->yield diacid Quantify Diacid Impurity monitor->diacid decision Yield & Purity Targets Met? yield->decision diacid->decision decision->param_opt No, Re-optimize end Scale-Up Ready decision->end Yes

Detailed Experimental Protocol for Monohydrolysis

This is a generalized procedure for the large-scale monohydrolysis of dialkyl oxalates, based on the data from the search results [1] [2].

  • Reaction Setup: In a suitable large-scale reactor equipped with a cooling bath and efficient stirring, suspend 1.0 mole of the dialkyl oxalate (e.g., dimethyl or diethyl oxalate) in a minimal volume of cosolvent (e.g., 1.1% v/v THF).
  • Base Addition: Cool the mixture to approximately 0-5°C. With vigorous stirring, slowly add one equivalent of an aqueous NaOH solution (e.g., 2.5M) dropwise. The addition rate and cooling should maintain the temperature.
  • Reaction Monitoring: Stir the mixture for the optimized time (e.g., 20-40 minutes, see table above). Monitor the reaction closely (e.g., by TLC) to prevent over-hydrolysis to the diacid.
  • Work-up: Once the starting material is consumed, carefully acidify the reaction mixture with aqueous HCl to precipitate the product.
  • Purification: Isolate the monoalkyl oxalate product using an appropriate purification method such as column chromatography or recrystallization. The products are typically stable for long-term storage [2].

References

diallyl oxalate thermal decomposition prevention

Author: Smolecule Technical Support Team. Date: February 2026

Decomposition Characteristics

The table below summarizes key characteristics of this reaction based on a kinetic study:

Characteristic Description
Temperature Range 130°C to 190°C (for vapour phase) [1]
Onset in Liquid Phase Detected at 120°C [1]
Primary Dissociation (COOC₃H₅)₂ → 2CO₂ + 2C₃H₅• (allyl radicals) [1]
Other Consequences Formation of insoluble polymer at ~160°C [1]

Potential Mitigation Strategies and Experimental Guidance

While specific preventative recipes are not available, the following points, inferred from the decomposition chemistry, can guide your experimental planning.

  • Strict Temperature Control: The most direct strategy is to maintain the material temperature well below 120°C, the point where decomposition begins in the liquid phase. This is crucial during any purification, processing, or storage steps [1].
  • Avoid Catalytic Impurities: Be aware that the presence of iodine can significantly lower the decomposition temperature of other dialkyl oxalates [2]. Ensure your material and equipment are free from potential catalytic contaminants.
  • Use of Radical Scavengers: The study mentions that cyclohexadiene-1,4 acts as a scavenger of allyl radicals in both vapour and liquid phases [1]. This indicates that investigating the use of compatible radical inhibitors or stabilizers could be a fruitful avenue for your own research to increase thermal stability.

To help visualize the experimental workflow for studying decomposition, the following diagram outlines a general approach:

Start Start Experiment Prep Prepare Diallyl Oxalate Sample Start->Prep SetParams Set Temperature (130°C - 190°C) Prep->SetParams Monitor Monitor Reaction and Products SetParams->Monitor Analyze Analyze Results Monitor->Analyze End End Analyze->End

Frequently Asked Questions

At what temperature does this compound start to decompose? Decomposition of the pure liquid can be detected at temperatures as low as 120°C. The vapour phase has been studied in the range of 130°C to 190°C [1].

What are the main decomposition products? The primary unsensitized decomposition yields carbon dioxide (CO₂) and allyl radicals (C₃H₅•). These radicals can then undergo further reactions, including mutual combination or disproportionation, and can lead to the slow formation of an insoluble polymer [1].

The information from the foundational research provides a starting point. For practical preventative measures, you may need to consult specialized resources on chemical stabilization or conduct empirical testing based on the decomposition mechanisms identified.

References

Analytical Methods for Oxalate Quantification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common analytical techniques for oxalate quantification. You can adapt these methods for diallyl oxalate by verifying the specific properties of your compound, such as its solubility and stability, under these analytical conditions.

Method Type Principle of Detection Key Figures of Merit (LOD, LOQ, Linear Range) Sample Preparation Summary Key Strengths Key Limitations

| HPLC with UV Detection [1] | Derivatization with o-Phenylenediamine (OPD) to form a UV-absorbing compound. | LOD: 0.0156 mmol/L LLOQ: 0.0313 mmol/L Linearity: 0.0625 - 2.0 mmol/L [1] | Acidification, derivatization by heating with OPD, cooling, neutralization, and centrifugation [1]. | Cost-effective; reliable; easy operation; high recovery and low carryover [1]. | Requires derivatization; may not be as specific as MS methods. | | Enzymatic Method [2] [3] | Enzymatic degradation by oxalate oxidase; detection of produced hydrogen peroxide. | LOD: ~2.99 µg/mL (approx. 34.0 µM) [2]. Recovery: >85% [2]. | For urine: acidification, dilution with buffer [2]. For culture media: possible interference from other acids [3]. | High specificity for oxalate. | Can be affected by reducing substances in sample; other organic acids may interfere in bacterial media [3]. | | Titration Methods [3] | Redox reaction with potassium permanganate (KMnO₄) or acid-base reaction with NaOH. | N/A for trace analysis. Best for high concentrations. | Sample acidification (for KMnO₄ titration); titration at elevated temperature to speed up reaction [3]. | Simple; no specialized equipment needed. | Low specificity and sensitivity; not suitable for complex biological samples; other acids interfere severely [3]. | | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [2] [1] | Separation by LC followed by highly selective and sensitive detection by tandem mass spectrometry. | Higher sensitivity and selectivity than HPLC-UV [2]. | Varies; can include precipitation, dilution, or filtration. | High selectivity and sensitivity; considered a reference method [2]. | High cost and operational complexity [1]. |

Detailed Experimental Protocol: HPLC-UV for Oxalate

This validated protocol for urinary oxalate can be adapted for this compound analysis [1].

Materials and Reagents
  • Analytical Standard: Oxalic acid (or this compound if available for calibration).
  • Derivatization Reagent: o-Phenylenediamine (OPD) solution in HCl.
  • Mobile Phase: 15% methanol in water, containing 0.17 M ammonium acetate.
  • Equipment: HPLC system with UV detector, C18 column (e.g., Phenomenex Luna, 250 × 4.6 mm, 5 µm).
Sample Preparation Procedure
  • Derivatization: Mix 1.0 mL of standard or sample with 5 µL of concentrated HCl and 250 µL of OPD solution.
  • Heating: Cap the tube, vortex, and heat at 120°C for 30 minutes. The solution will darken.
  • Cooling & Neutralization: After cooling, add 30 µL of 10 M NaOH to neutralize the solution.
  • Centrifugation: Centrifuge for 10 minutes at 18,000 rpm. The supernatant is injected into the HPLC [1].
HPLC Analysis Conditions
  • Column: C18 (250 × 4.6 mm, 5 µm)
  • Mobile Phase: 15% methanol, 0.17 M ammonium acetate (isocratic)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection Wavelength: 314 nm
  • Injection Volume: As per system suitability [1]
Method Validation

When adapting this method, validate the following parameters for this compound:

  • Linearity: Prepare calibrators across the expected concentration range (e.g., 0.0625-2.0 mmol/L for oxalate) and check the correlation coefficient (R²).
  • Precision: Run multiple replicates of quality control (QC) samples within and across days (repeatability and intermediate precision).
  • Accuracy: Determine recovery by spiking a known amount of this compound into the sample matrix.
  • Limit of Detection (LOD) & Quantification (LOQ): Based on signal-to-noise ratios of 3:1 and 10:1, respectively [1].

Experimental Workflow

The following diagram outlines the key steps of the HPLC-UV analytical method:

Start Start Sample Preparation Derive Derivatization with OPD Start->Derive Heat Heat at 120°C for 30 min Derive->Heat Neutralize Cool and Neutralize with NaOH Heat->Neutralize Centrifuge Centrifuge Neutralize->Centrifuge Inject Inject Supernatant into HPLC Centrifuge->Inject Analyze HPLC-UV Analysis Inject->Analyze Result Result & Data Analysis Analyze->Result

Frequently Asked Questions & Troubleshooting

Q1: My HPLC chromatogram shows interfering peaks. How can I improve resolution?

  • Check Mobile Phase: Ensure the mobile phase is freshly prepared and degassed. Slight adjustments in the methanol-to-buffer ratio (e.g., 17% methanol) might improve peak separation.
  • Column Care: The C18 column may be degraded. Consider using a guard column, flushing the system, or replacing the analytical column.
  • Sample Clean-up: If the sample matrix is complex, introduce an additional purification step, such as solid-phase extraction (SPE), before derivatization.

Q2: The precision of my results is poor. What could be the cause?

  • Derivatization Consistency: Ensure the heating time and temperature during derivatization are consistent for all samples. Using a heated block with good temperature uniformity is crucial.
  • Pipetting Accuracy: Check the calibration of pipettes, especially for small volumes of HCl, OPD, and NaOH. Using positive displacement pipettes for viscous liquids can help.
  • Internal Standard: Incorporate a suitable internal standard into the method to correct for losses during sample preparation and injection volume variability.

Q3: Why might the titration method be unsuitable for analyzing oxalate in bacterial culture media?

  • Lack of Specificity: Bacterial metabolism produces various organic acids (e.g., lactic, propionic acid). Titration with NaOH cannot distinguish between oxalic acid and these other acids, leading to overestimation of oxalate concentration [3]. An enzymatic or chromatographic method is preferred for such complex matrices.

Q4: I am developing a new method. How do I choose a suitable detection technique?

  • For High Sensitivity and Specificity: Choose LC-MS/MS. It is the gold standard for complex biological samples, though it is costly [2] [1].
  • For Routine, Cost-Effective Analysis: HPLC-UV is a robust and widely available workhorse, though it often requires derivatization [1].
  • For High Specificity without MS: Enzymatic kits are excellent if interference from other compounds can be ruled out [2].

References

General Mass Spectrometry Approaches for Oxalate Compounds

Author: Smolecule Technical Support Team. Date: February 2026

While data for diallyl oxalate is unavailable, the table below summarizes methods used for oxalate analysis from the search results, which can inform method selection for related compounds.

Method Typical Sample Prep Key Application Context Reported Performance Notes
LC-MS/MS [1] [2] Derivatization (e.g., with o-phenylenediamine); Protein precipitation; Acidification [1] [2] Quantification of urinary and plasma oxalate; Clinical trials for primary hyperoxaluria [1] [2] Excellent linearity (r > 0.995); High recovery rates (92.8%-98.73%); Low intra- and inter-assay CVs [1] [2]
GC-MS [3] Acidification followed by liquid-liquid extraction (e.g., with ethyl acetate) [3] Plasma oxalate measurement; Method comparison studies [3] Shows significant bias compared to other methods like ICMS; Requires derivation to volatile derivatives [3]
Ion Chromatography with MS (ICMS) [3] Acidification, often with ultrafiltration [3] Plasma oxalate measurement [3] Can show lower recovery and a negative bias compared to GC-MS methods [3]
Enzymatic Method [3] [4] Ultrafiltration (with or without prior acidification) [3] Plasma oxalate measurement; Food science [3] [4] Performance can vary significantly with sample prep details; Recovery highly dependent on ultrafiltration efficiency [3]

Experimental Protocol Framework for LC-MS/MS

Since LC-MS/MS is a prominent and robust technique in recent literature, here is a generalized experimental protocol based on validated methods for oxalate quantification, which can be adapted for this compound [1] [2].

  • Sample Preparation: For a compound like this compound, a liquid-liquid extraction or protein precipitation (if in a biological matrix) would be a starting point. For plasma samples, a common step is to use acidification to prevent non-enzymatic oxalate generation [3].
  • Derivatization: Some methods involve a derivatization step to improve chromatographic behavior and detection sensitivity. One reliable LC-MS/MS method for urinary oxalate uses a straightforward single-step derivatization with o-phenylenediamine at 120 °C for 20 minutes [1].
  • Internal Standard: To ensure accuracy and precision, use a stable isotope-labeled internal standard. A validated plasma oxalate method uses 13C2-labeled oxalic acid as an internal standard [2].
  • LC-MS/MS Analysis:
    • Chromatography: Utilize anion-exchange HPLC or reverse-phase liquid chromatography. Oxalate has been shown to exhibit strong retention in reverse-phase systems [1] [2].
    • Mass Spectrometry: Employ electrospray ionization (ESI) in negative ion mode. Detection is performed via multiple reaction monitoring (MRM) [2].
  • Validation: The method should be validated for parameters including linearity, precision, accuracy, and recovery per regulatory guidelines. One validated method for plasma oxalate had a quantitation range of 0.500-50.0 μg/mL (5.55-555 μmol/L) and met acceptance criteria for accuracy and precision (within 15-20%) [2].

Start Sample Collection (e.g., Plasma, Urine) Prep Sample Preparation (Acidification, Filtration/Extraction) Start->Prep Derive Derivatization (o-phenylenediamine, 120°C, 20 min) Prep->Derive IS Add Internal Standard (13C2-oxalic acid) Derive->IS LC LC Separation (Anion/Reverse-Phase Column) IS->LC MS MS Detection (ESI- MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

How to Proceed with Your Analysis

Given the lack of specific data, here are some practical steps you can take to move your project forward:

  • Consult Chemical Databases: Look up the PubChem entry for this compound (CID 69215) to find basic physicochemical properties that can inform method development, such as molecular weight and predicted solubility [5].
  • Adapt from Existing Protocols: Use the generalized LC-MS/MS protocol above as a starting point for method development and optimization for this compound.
  • Perform a Literature Review: Search scientific databases for analytical methods used on structurally similar compounds, such as other dialkyl oxalates or diallyl esters, which can provide valuable clues.

References

diallyl oxalate HPLC purity analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Diallyl Oxalate

The table below summarizes the basic identifying information and properties of this compound found in chemical databases.

Property Description
CAS Number 615-99-6 [1]
Molecular Formula C8H10O4 [1]
Molecular Weight 170.16 g/mol [1]
Chemical Name Oxalic acid, diallyl ester [1]
Boiling Point 85-86 °C at 3 mm Hg [1]
Density 1.1582 [1]

Proposed Framework for an HPLC Comparison Guide

For researchers, a valuable guide would objectively compare different HPLC methods for analyzing this compound purity. Since experimental data is unavailable, here is a framework outlining the key parameters and a general workflow.

Key Parameters for Comparison

A comprehensive guide should compare the following aspects for different HPLC methods (e.g., different columns or mobile phases):

Comparison Parameter Description
Chromatographic Conditions Stationary phases (C18, phenyl, etc.), mobile phase compositions, gradients/isocratic modes, flow rates, and column temperatures.
Performance Metrics Retention time, peak symmetry (tailing factor), theoretical plates (efficiency), and resolution from known impurities.
Validation Data Linearity range, Limit of Detection (LOD), Limit of Quantification (LOQ), precision (repeatability), and accuracy [2].
Impurity Profiling Ability to detect and resolve potential synthetic intermediates or degradation products.
General Workflow for HPLC Purity Analysis

The following diagram outlines a potential workflow for developing and executing an HPLC purity method.

Start Start Method Development SamplePrep Sample Preparation (Dissolution, Filtration) Start->SamplePrep ColumnSelect HPLC Column & Mode Selection (Reverse-Phase, Ion-Pair, etc.) SamplePrep->ColumnSelect MobilePhase Mobile Phase Optimization (pH, Buffer, Organic Modifier) ColumnSelect->MobilePhase MethodVal Method Validation (Specificity, Linearity, Precision, Accuracy) MobilePhase->MethodVal DataAnalysis Data Analysis & Peak Purity Check (Using PDA or MS Detection) MethodVal->DataAnalysis End Purity Report DataAnalysis->End

A critical final step is peak purity assessment to ensure the main peak is not co-eluting with impurities, which can be done using a Photodiode Array (PDA) detector to check for spectral homogeneity or more definitively with LC-MS [3].

Recommendations for Further Research

To compile the experimental data you need, I suggest the following:

  • Search Scientific Literature: Conduct a targeted search on platforms like SciFinder, Reaxys, or Google Scholar for "this compound HPLC" or "this compound analysis."
  • Contact Suppliers: Reach out to the chemical suppliers listed for this compound (e.g., on [1]) to inquire if they can provide a Certificate of Analysis (CoA) or analytical data sheets.
  • Review General Protocols: Consult foundational resources on reverse-phase HPLC analysis of small molecules for adaptable methodologies [4].

References

diallyl oxalate IR spectrum interpretation

Author: Smolecule Technical Support Team. Date: February 2026

Comparative IR Spectral Data (Based on Available Information)

The following table synthesizes the available data for related compounds, highlighting the type of information you should seek for diallyl oxalate.

Compound Name CAS Registry Number Molecular Formula Key Reported IR Absorptions / Characteristics Spectral State
This compound [1] [2] 615-99-6 C8H10O4 Information not found in search results Not available
Tetradecyl Oxalate [3] Information not provided C30H58O4 -C-O-C bending peaks observed. Disappearance of -OH vibration bands (3100-3650 cm⁻¹) after ester synthesis. [3] Condensed Phase
Piperonyl Butoxide [4] [5] 51-03-6 C19H30O5 IR spectrum is available (Coblentz Society collection no. 9006), but specific peak interpretations are not listed. [4] Liquid (Neat)
Diallyl Sulfide [6] 592-88-1 C6H10S IR spectrum is available, but specific peak interpretations are not listed. [6] Gas Phase

Experimental Workflow for IR Analysis

For your guide, here is a generalized protocol for obtaining and interpreting IR spectra, based on methodologies in the search results [3]. You can apply this workflow once you acquire the data for this compound.

cluster_0 Key Steps for Ester Characterization Start Start: Obtain Sample P1 Sample Preparation Start->P1 P2 Instrumental Analysis P1->P2 P3 Data Collection P2->P3 P4 Spectral Interpretation P3->P4 End Report Findings P4->End S1 Confirm disappearance of reactant O-H stretch (~3100-3650 cm⁻¹) P4->S1 S2 Identify ester C=O stretch (strong band ~1720-1750 cm⁻¹) P4->S2 S3 Identify ester C-O stretch (strong bands ~1000-1300 cm⁻¹) P4->S3

A Guide to Interpreting Ester Spectra

Since the specific data for this compound is unavailable, here is a general guide to the key spectral features you should look for in any ester compound, which will be directly applicable to this compound once you have its spectrum [3].

  • Carbonyl (C=O) Stretch: Look for a strong, sharp absorption band in the region of approximately 1720-1750 cm⁻¹. This is the most characteristic feature of an ester and indicates the presence of the carbonyl group.
  • Carbon-Oxygen (C-O) Stretch: Esters typically show two strong bands in the range of 1000-1300 cm⁻¹ due to the C-O stretch. These bands are often useful for distinguishing esters from other carbonyl compounds like ketones and aldehydes.
  • Absence of Hydroxyl (O-H) Bands: If the spectrum is of a pure ester, there should be no broad O-H stretch absorption in the 3100-3650 cm⁻¹ region. The disappearance of this band is a key indicator of successful esterification from carboxylic acid and alcohol precursors [3].

References

comparing diallyl ester compounds applications

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Diallyl Ester Compounds

Feature Diallyl Phthalate (DAP) Diallyl Disulfide (DADS)
Chemical Structure Phthalate ester [1] [2] Organosulfur compound [3] [4]
Primary Applications Polymerizable plasticizer for plastics (e.g., PVC), packaging, and medical devices [5] [6] Bioactive compound studied for anti-cancer, chemopreventive, and cytoprotective properties [3] [4]
Key Property Enhances tensile strength and elongation; can cross-link to become permanent [5] [6] Induces anti-tumor activity, apoptosis, DNA damage in cancer cells; protects against toxin-induced cytotoxicity [3] [4]
Key Experimental Findings In PE plastic, >95% degradation under UV/DCCNa disinfection in 20 min [5] Inhibits growth of colorectal cancer cells; combined exposure reduced EC-induced cytotoxicity and apoptosis [3] [4]

| Quantitative Data | - Enthalpy of combustion (ΔcH°liquid): -6960.1 kJ/mol [2]

  • Detected in wastewater at 0.22 ± 0.31 μg/L [5] | - Effective concentration range in cell studies: 10–120 μM [3]
  • Reduces EC-mediated damage in Caco-2 and HepG2 cells [3] |

Experimental Data and Protocols

The experimental data for DAP and DADS are derived from different research contexts, reflecting their distinct applications.

Diallyl Phthalate (DAP) - Environmental Degradation and Disinfection Byproducts

One key study simulated the disinfection process for plastic packaging using Ultraviolet light with Sodium Dichloroisocyanurate (UV/DCCNa) [5].

  • Experimental Workflow: The workflow below summarizes the methodology used to investigate DAP degradation under UV/DCCNa disinfection.

DAP_Workflow start Start step1 Spike DAP into PE, PP, and PVC Plastics start->step1 end End step2 UV/DCCNa Disinfection Treatment step1->step2 step3 Analyze Degradation Efficiency (HPLC) step2->step3 step4 Identify Intermediate Products (HPLC-QTOF-MS) step3->step4 step5 Detect Disinfection Byproducts (DBPs) step4->step5 step6 Predict Toxicity of Products (QSAR) step5->step6 step6->end

  • Key Independent Variables: Plastic type (Polyethylene (PE), Polypropylene (PP), Polyvinyl chloride (PVC)), disinfectant concentration, presence of typical water ions (e.g., HCO₃⁻, Cl⁻), and temperature [5].
  • Degradation Efficiency Measurement: DAP concentration was monitored using High-Performance Liquid Chromatography (HPLC). The degradation efficiency was calculated based on its removal [5].
  • Intermediate and Byproduct Analysis: Transformation products were identified using HPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS). The potential toxicity of these intermediates and the formation of regulated Disinfection Byproducts (DBPs) were also analyzed [5].
Diallyl Disulfide (DADS) - Cytoprotective and Anti-Cancer Effects

Experimental protocols for DADS focus on in vitro models to assess its biological activity.

  • Cytoprotection Experimental Design: To evaluate protection against Ethyl Carbamate (EC) toxicity, researchers used several exposure protocols in Caco-2 and HepG2 cell lines [3]. The design of these protocols is summarized below.

DADS_Protocols cell Cell Culture (Caco-2, HepG2) protocol1 Pre-treatment with DADS for 2h, then EC for 24h cell->protocol1 protocol2 Pre-treatment with DADS for 24h, then EC for 24h cell->protocol2 protocol3 Co-exposure with DADS and EC for 24h cell->protocol3 protocol4 Post-treatment: EC for 24h, then DADS for 2h cell->protocol4 assay Viability & Apoptosis Assays protocol1->assay protocol2->assay protocol3->assay protocol4->assay

  • Cell Viability Assay: Measured using the resazurin assay. Fluorescence (530/590 nm excitation/emission) is proportional to the number of viable cells [3].
  • Apoptosis Detection: Quantified using Annexin V-FITC/propidium iodide staining followed by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells [3].
  • Anti-Cancer Mechanism Workflow: Another study investigated DADS's anti-cancer mechanisms in colorectal cancer (CRC) cells, focusing on metabolic pathway disruption [4]. The proposed mechanism is illustrated below.

DADS_Mechanism dads DADS Treatment pi3k Attenuates PI3K/AKT Signaling dads->pi3k trim21 Up-regulates TRIM21 Expression pi3k->trim21 pou2f1 Promotes K48-linked Ubiquitination & Degradation of POU2F1 trim21->pou2f1 ppp Inhibits Pentose Phosphate Pathway (PPP) pou2f1->ppp prpp Decreases PRPP Production ppp->prpp dna Enhances DNA Damage & Induces Apoptosis prpp->dna outcome Inhibits Growth of CRC Cells dna->outcome

Key Insights for Researchers

  • For Materials Science Researchers: DAP's polymerizable nature is its key advantage [6]. If your work involves developing durable yet processable plastic materials, DAP is a relevant compound. The provided degradation protocol [5] is crucial for assessing its environmental impact during disinfection processes.
  • For Biomedical Scientists: DADS is a promising natural compound for oncology and cytoprotection research [3] [4]. The experimental data suggests its efficacy hinges on the exposure protocol, with simultaneous or pre-treatment being most effective. Its multi-target mechanism, impacting key metabolic pathways like PPP, makes it a valuable tool for studying cancer cell metabolism.

References

diallyl oxalate thermal stability comparison

Author: Smolecule Technical Support Team. Date: February 2026

Polymerization Kinetics of Diallyl Esters

While thermal decomposition data for diallyl oxalate is lacking, a kinetic study provides comparative reactivity data for diallyl esters during polymerization, which relates to molecular stability [1].

The table below summarizes key kinetic parameters for selected diallyl esters:

Compound Name Abbreviation Kc at 60°C (mol/L) Overall Activation Energy (kcal/mol)
This compound DAO 3.6 21.1
Diallyl Malonate DAM 3.2 24.2
Diallyl Succinate DASu 2.8 21.7
Diallyl Adipate DAA 2.5 22.0
Diallyl Sebacate DAS 1.2 22.2

Experimental Protocol for Polymerization Kinetics [1]:

  • Reaction Setup: The radical polymerization studies were conducted using benzoyl peroxide as the initiator.
  • Key Measurements: Researchers measured the initial overall rate of polymerization (Rp) and the residual unsaturation of the polymers.
  • Data Analysis: The ratio of the rate constant for unimolecular cyclization to that of bimolecular propagation (Kc) was evaluated from the relationship between residual unsaturation and monomer concentration. The overall activation energy was determined from the temperature dependence of the polymerization rate.

A Framework for Oxalate Thermal Stability Analysis

Although direct data on this compound is unavailable, a comparative study on the thermal decomposition of inorganic divalent transition metal oxalates (e.g., manganese, iron, cobalt oxalates) provides a valuable methodological framework [2].

Experimental Protocol for Thermal Decomposition [2]:

  • Techniques: The study used Derivative Thermogravimetry (DTG) and Differential Scanning Calorimetry (DSC).
  • Atmospheres: Decompositions were performed under different flowing atmospheres: inert (N₂, CO₂), reducing (H₂), and oxidizing (air).
  • Data Interpretation: The temperature at the peak maximum in DTG and DSC curves was used as a measure of the reaction temperature and thus, the material's stability. The study identified trends linking stability to factors like the enthalpy of formation of the resulting metal oxide.

The workflow of this approach can be summarized as follows:

G Start Sample Preparation (Metal Oxalate Salts) A1 Flowing Atmosphere Start->A1 A2 Inert (N₂, CO₂) A1->A2 A3 Reducing (H₂) A1->A3 A4 Oxidizing (Air) A1->A4 B Thermal Analysis A2->B A3->B A4->B B1 Derivative Thermogravimetry (DTG) B->B1 B2 Differential Scanning Calorimetry (DSC) B->B2 C Data Analysis B1->C B2->C C1 Record Peak Maxima (Decomposition Temperature) C->C1 C2 Correlate with Parameters e.g., Enthalpy of Oxide Formation C->C2 D Determine Trends in Stability and Reactivity C1->D C2->D

How to Proceed with Your Comparison

The lack of direct data means you may need to generate the comparative information yourself. Here are some suggestions:

  • Experimental Testing: You can apply the thermal analysis methodology (TGA/DSC) described above [2] to directly compare this compound against other diallyl esters or similar compounds.
  • Targeted Literature Search: Look for specialized databases like SciFinder or Reaxys, which may contain deeper thermochemical data on this specific compound.
  • Deduce from Analogues: The polymerization data [1] suggests this compound has a high tendency for cyclization. You might find research that correlates this molecular property with thermal stability.

References

Kinetic Properties & Comparison with Other Diallyl Esters

Author: Smolecule Technical Support Team. Date: February 2026

Akira Matsumoto and Masayoshi Oiwa's foundational study provides the primary kinetic data for diallyl oxalate and related compounds. The table below summarizes key parameters for easy comparison [1].

Compound Kc at 60°C (mole/L) Overall Activation Energy (kcal/mole)
This compound (DAO) 3.6 21.1
Diallyl Malonate (DAM) 3.2 24.2
Diallyl Succinate (DASu) 2.8 21.7
Diallyl Adipate (DAA) 2.5 22.0
Diallyl Sebacate (DAS) 1.2 22.2

The cyclization constant (Kc) is the ratio of the rate constant for cyclization to that for linear propagation. A higher Kc value indicates a greater preference for forming cyclic structures within the polymer chain. This compound's position in the table highlights its distinct behavior.

Experimental Protocols in Kinetic Studies

To ensure your research is reproducible, here are the core methodologies from the key studies.

Protocol for Radical Cyclopolymerization Kinetics [1]

This protocol measures the fundamental kinetics, including the overall rate of polymerization and cyclization constant.

  • Reaction Setup: Conduct radical polymerization in solution using benzoyl peroxide as the initiator.
  • Rate Measurement: Measure the initial overall rate of polymerization ((R_p)) while systematically varying the initiator concentration [I] and monomer concentration.
  • Unsaturation Analysis: Determine the residual unsaturation in the purified polymers, often using infrared (IR) spectroscopy or bromination techniques.
  • Data Analysis:
    • The relationship between (R_p/[I]^{1/2}) and [I]^{1/2} is analyzed to understand the complex dependence on initiator concentration.
    • The cyclization constant (Kc) is calculated from the relationship between the residual unsaturation and the monomer concentration.
  • Activation Energy: The overall activation energy is determined by measuring the rate of polymerization at different temperatures and applying the Arrhenius equation.
Protocol for Vapor Phase Pyrolysis [2]

This method studies decomposition mechanisms and radical interactions.

  • Reaction Setup: Introduce this compound vapor into a heated pyrolysis reactor, sensitized by ethyl radicals (often from diethylmercury decomposition) in the gas phase.
  • Temperature Control: Maintain the reaction temperature between 115 and 160°C.
  • Product Analysis: Analyze and quantify the decomposition products (e.g., carbon dioxide, pentene-1, propylene, allene) using gas chromatography (GC) or mass spectrometry.
  • Kinetic Calculation: Calculate rate constants for radical addition and cross-combination based on product distribution.

Application in Uranium Adsorption

Beyond kinetics, this compound is applied in environmental remediation. Grafting DAOx onto fabrics creates adsorbents for uranium recovery from seawater [3].

Protocol for Grafting and Uranium Adsorption Testing [3]
  • Grafting: Immerse polyamide 6 fabric in pure liquid this compound or its aqueous dispersion. Expose the system to electron beam or γ radiation to initiate grafting.
  • Characterization:
    • Determine the Degree of Grafting (DoG) by measuring weight gain.
    • Verify oxalate incorporation using X-ray Photoelectron Spectroscopy (XPS).
    • Measure surface charge via Zeta potential.
  • Adsorption Test: Agitate the grafted fabric in seawater spiked with uranium (e.g., 0.2 or 1.0 mg·L⁻¹) for 7 days.
  • Uptake Measurement:
    • Determine the percentage of uranium removed from the solution.
    • Map the distribution of adsorbed uranium on the fibers using Energy-Dispersive X-ray Spectroscopy (EDS).

Key Reaction Pathways & Workflows

The following diagrams illustrate the core concepts and experimental workflows for this compound.

Cyclopolymerization Mechanism

This diagram shows the reaction path for this compound's cyclopolymerization, where a single radical intermediate forms a cyclic structure [1].

G Start This compound Monomer Radical Linear Radical Intermediate Start->Radical Initiation Cyclic Cyclized Radical Radical->Cyclic Intramolecular Cyclization (Kc) Polymer Polymer with Cyclic Units Radical->Polymer Linear Propagation Cyclic->Cyclic Continue Cyclization Cyclic->Polymer Propagation

Experimental Workflow for Kinetic Studies

This flowchart outlines the general workflow for conducting and analyzing kinetic studies of this compound polymerization [1].

G Prep Reaction Setup (Monomer, Initiator, Solvent) React Polymerize at Controlled Temperature Prep->React MeasureRp Measure Initial Rate of Polymerization (Rp) React->MeasureRp AnalyzeUnsatur Analyze Residual Unsaturation in Polymer MeasureRp->AnalyzeUnsatur CalcKc Calculate Cyclization Constant (Kc) AnalyzeUnsatur->CalcKc Ea Determine Activation Energy (Ea) CalcKc->Ea

Key Insights for Researchers

  • Distinctive Cyclization: this compound's high Kc value confirms its strong inclination for cyclization during polymerization, a critical factor for designing polymers with specific architectures and reduced residual unsaturation [1].
  • Application Versatility: Its utility extends beyond fundamental kinetics to practical applications like creating polymeric adsorbents for environmental remediation [3].

References

×

XLogP3

1.7

Boiling Point

217.0 °C

UNII

I61CO7YD18

Other CAS

615-99-6

Wikipedia

Allyl oxalate

General Manufacturing Information

Ethanedioic acid, 1,2-di-2-propen-1-yl ester: INACTIVE

Dates

Last modified: 08-16-2023

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